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N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline Documentation Hub

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  • Product: N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline
  • CAS: 1040685-52-6

Core Science & Biosynthesis

Foundational

Technical Guide: Chemical Structure and Molecular Characterization of N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline

The following technical guide provides an in-depth analysis of N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline , a specialized organic intermediate relevant to medicinal chemistry and impurity profiling. Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline , a specialized organic intermediate relevant to medicinal chemistry and impurity profiling.

Executive Summary

N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline is a lipophilic secondary amine characterized by a sterically hindered aniline core linked to a halogenated phenoxy ether via a propyl spacer. While not a marketed active pharmaceutical ingredient (API) itself, its structural motif—combining an aryloxyalkyl group with a xylidine moiety—is highly homologous to Class Ib antiarrhythmic agents (e.g., Mexiletine) and impurities found in the synthesis of local anesthetics.

This guide defines the compound's physicochemical identity, outlines a robust synthetic pathway for reference standard generation, and provides analytical expectations for structural validation.

Chemical Identity & Molecular Architecture[1][2]

The molecule consists of three distinct pharmacophores: the 2,4-dimethylaniline (xylidine) base, a propylene linker, and a 2-chlorophenoxy ether tail. The specific nomenclature "2-(2-Chlorophenoxy)propyl" implies the ether linkage is located at the secondary carbon (C2) of the propyl chain, while the amine attachment occurs at the primary carbon (C1).

Physicochemical Data Table[1]
PropertyValue / Description
Chemical Name N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline
Molecular Formula C₁₇H₂₀ClNO
Molecular Weight 289.80 g/mol
Monoisotopic Mass 289.1233 Da
CAS Number Not widely indexed; treat as Custom Synthesis / Impurity
Chirality One stereocenter at C2 of the propyl chain (racemic unless specified)
LogP (Predicted) ~5.4 (Highly Lipophilic)
pKa (Predicted) ~4.5 - 5.0 (Aniline nitrogen is weakly basic)
Structural Representation
  • SMILES: CC1=CC(=C(C=C1)N)NCC(C)OC2=CC=CC=C2Cl

  • InChI Key: (Analogous to 4-Cl isomer) Generated upon synthesis validation

Synthetic Methodology

To access this compound for use as a reference standard, a convergent synthetic strategy is required. Direct alkylation of 2,4-dimethylaniline with a secondary halide is prone to elimination side reactions. Therefore, a stepwise displacement strategy starting from the ether formation is the most reliable protocol.

Retrosynthetic Analysis

The molecule is disconnected at the C(alkyl)-N bond.

  • Fragment A: 2,4-Dimethylaniline (Nucleophile).

  • Fragment B: 1-LeavingGroup-2-(2-chlorophenoxy)propane (Electrophile).

    • Fragment B Precursor: 2-(2-chlorophenoxy)propan-1-ol, derived from the reduction of 2-(2-chlorophenoxy)propanoic acid.

Experimental Protocol (Recommended)
Step 1: Williamson Ether Synthesis

Objective: Synthesize Methyl 2-(2-chlorophenoxy)propionate.

  • Reagents: 2-Chlorophenol (1.0 eq), Methyl 2-chloropropionate (1.1 eq), K₂CO₃ (2.0 eq).

  • Solvent: Acetonitrile or DMF.

  • Procedure: Reflux the mixture for 12–16 hours. The phenoxide displaces the alpha-chloride to form the ether linkage.

  • Workup: Filter salts, concentrate, and extract with EtOAc.

Step 2: Reduction to Alcohol

Objective: Convert ester to 2-(2-chlorophenoxy)propan-1-ol.

  • Reagents: LiAlH₄ (1.5 eq) or NaBH₄/MeOH.

  • Conditions: 0°C to RT in anhydrous THF.

  • Outcome: Yields the primary alcohol with the ether linkage intact at the secondary position.

Step 3: Activation and Amination

Objective: Coupling with 2,4-dimethylaniline.

  • Activation: Convert the alcohol to a Mesylate (OMs) using Methanesulfonyl chloride and Et₃N in DCM.

  • Displacement: React the crude mesylate with 2,4-dimethylaniline (2.0 eq) in Toluene or DMF at 80–100°C.

    • Note: Excess aniline acts as the base and drives the reaction.

  • Purification: Column chromatography (Hexane/EtOAc) is essential to remove unreacted aniline.

Synthetic Workflow Diagram

SynthesisPath Phenol 2-Chlorophenol (Starting Material) Ether Intermediate Ether (Ester) Phenol->Ether K2CO3, MeCN Reflux Propionate Methyl 2-chloropropionate Propionate->Ether K2CO3, MeCN Reflux Alcohol 2-(2-Chlorophenoxy) propan-1-ol Ether->Alcohol LiAlH4, THF Reduction Mesylate Activated Mesylate (Electrophile) Alcohol->Mesylate MsCl, Et3N DCM Product TARGET: N-[2-(2-Chlorophenoxy)propyl] -2,4-dimethylaniline Mesylate->Product DMF, 90°C SN2 Displacement Aniline 2,4-Dimethylaniline (Nucleophile) Aniline->Product DMF, 90°C SN2 Displacement

Caption: Convergent synthesis via Williamson ether formation followed by nucleophilic displacement.

Analytical Characterization

For researchers validating the identity of this compound, the following spectral signatures are diagnostic.

Mass Spectrometry (ESI-MS)
  • Molecular Ion [M+H]⁺: m/z 290.1 (¹⁵Cl isotope) and 292.1 (³⁷Cl isotope) in a 3:1 ratio.

  • Fragmentation Pattern:

    • m/z ~120-122: Characteristic tropylium-like ion derived from the 2,4-dimethylaniline moiety (cleavage at C-N bond).

    • Loss of Phenoxy group: Cleavage of the ether bond may yield fragments corresponding to the chlorinated phenol neutral loss.

Nuclear Magnetic Resonance (¹H NMR)
  • Aromatic Region (6.5 – 7.5 ppm):

    • Aniline Ring: 3 protons.[1] Look for the specific coupling of the 2,4-substitution pattern (typically a doublet and singlet/multiplet pattern).

    • Chlorophenoxy Ring: 4 protons.[1] Distinct multiplets for the 2-substituted benzene.

  • Aliphatic Region:

    • Methyls on Aniline: Two singlets around 2.1 – 2.3 ppm .

    • Propyl Methyl: A doublet around 1.2 – 1.4 ppm (coupling with the methine CH).

    • Ether Methine (-CH-O-): A multiplet around 4.5 ppm (deshielded by oxygen).

    • Amine Methylene (-NH-CH₂-): A multiplet around 3.2 – 3.5 ppm .

Relevance in Drug Development

Impurity Profiling

This structure is a likely Process-Related Impurity (PRI) in the synthesis of drugs involving:

  • Alkylation of anilines with propylene oxide or halopropanes.

  • Coupling reactions where 2-chlorophenol and 2,4-dimethylaniline are present as reagents or contaminants.

Toxicology Considerations
  • Genotoxicity: As a secondary amine derived from a xylidine, this compound should be flagged for mutagenicity assessment (AMES test) early in development. 2,4-Dimethylaniline itself is a known carcinogen (Group 2B or 3 depending on agency), and its derivatives often retain toxicological concern.

  • Metabolic Stability: The ether linkage is susceptible to O-dealkylation by CYP450 enzymes, likely releasing 2-chlorophenol and the corresponding propyl-aniline metabolite.

References

  • PubChem Compound Summary. N-[2-(4-chlorophenoxy)propyl]-2,6-dimethylaniline (Isomer Reference). National Center for Biotechnology Information. Accessed Feb 21, 2026. [Link]

  • National Toxicology Program. 2,4-Dimethylaniline - CAS 95-68-1 Toxicity Profile.[2] National Institutes of Health.[2] [Link]

Sources

Exploratory

A Framework for the Physicochemical Characterization of N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline

Abstract N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline is a novel chemical entity with potential applications in various fields of research and development. As with any new compound, a thorough understanding of its f...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline is a novel chemical entity with potential applications in various fields of research and development. As with any new compound, a thorough understanding of its fundamental physicochemical properties is a prerequisite for its effective use, formulation, and development. This technical guide presents a comprehensive, structured framework for the complete physicochemical characterization of this molecule. While specific experimental data for this compound is not yet publicly available, this document provides field-proven, step-by-step protocols and the scientific rationale behind them, empowering researchers to generate high-quality, reliable data. The guide covers identity and purity confirmation, determination of key parameters such as pKa, LogP, solubility, and a robust stability assessment, all grounded in internationally recognized guidelines.

Introduction and Molecular Overview

N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline is a complex organic molecule featuring three key structural motifs: a 2,4-dimethylaniline head, a 2-chlorophenoxy tail, and a propyl linker. This unique combination of a basic aniline nitrogen, a lipophilic aromatic system, and an ether linkage suggests a multifaceted physicochemical profile that will be highly dependent on environmental conditions such as pH.

Molecular Structure:

Key Structural Features & Predicted Properties:

  • 2,4-Dimethylaniline Moiety: The secondary amine attached to the dimethylaniline ring is expected to be the primary basic center of the molecule. Its pKa will be a critical determinant of ionization state and, consequently, aqueous solubility and membrane permeability.

  • 2-Chlorophenoxy Group: The chlorinated phenyl ether contributes significantly to the molecule's lipophilicity. This will strongly influence its partitioning behavior between aqueous and organic phases.

  • Propyl Linker: The propyl chain provides flexibility and contains a chiral center at the carbon atom bonded to the oxygen. The stereochemistry at this center could potentially influence crystal packing, solubility, and biological interactions. Unless a stereospecific synthesis is employed, the material should be treated as a racemic mixture.

This guide outlines the logical workflow for characterizing these properties, beginning with absolute confirmation of the material's identity and purity.

The Characterization Workflow: A Hierarchical Approach

A systematic approach is crucial to efficiently and accurately profile a new chemical entity. The following workflow ensures that foundational data is established before proceeding to more complex, resource-intensive studies.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Core Property Determination cluster_2 Phase 3: In-Depth Profiling Compound Compound Synthesis & Acquisition Purity Identity & Purity Confirmation (NMR, MS, HPLC) Compound->Purity Initial QC Sol_Screen Preliminary Solubility Screen Purity->Sol_Screen Material Confirmed Thermo Thermal Analysis (DSC, TGA) Purity->Thermo pKa pKa Determination Formal_Sol Formal pH-Solubility Profile pKa->Formal_Sol Informs pH range LogP LogP / LogD Measurement LogP->Formal_Sol Sol_Screen->pKa Sol_Screen->LogP Stability Forced Degradation & Stability Formal_Sol->Stability Informs formulation

Caption: Hierarchical workflow for physicochemical characterization.

Phase 1: Identity and Purity Confirmation

Before any property is measured, it is imperative to confirm that the material is indeed N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline and to quantify its purity.

Structural Confirmation (NMR & MS)
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure. The observed shifts, splitting patterns, and integrations must be consistent with the proposed structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecule, confirming its elemental composition.

Purity Assessment (HPLC)

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the gold standard for purity analysis.

Protocol: HPLC Purity Method Development

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). This is effective for retaining moderately nonpolar molecules.

  • Mobile Phase Selection:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: The acidic mobile phase ensures the aniline nitrogen is protonated, leading to sharper, more symmetrical peaks.

  • Gradient Elution: Develop a gradient method to separate the main peak from any potential impurities. A typical starting gradient would be 5% B to 95% B over 20 minutes.

  • Detection: Use a photodiode array (PDA) detector to monitor across a range of wavelengths (e.g., 210-400 nm) to identify the optimal wavelength for detection and to check for co-eluting impurities (peak purity analysis).

  • System Suitability: Before analysis, perform a system suitability test. Inject a standard solution five times; the relative standard deviation (RSD) for the main peak's retention time and area should be <1.0% and <2.0%, respectively.

  • Quantification: Purity is determined by the area percent method, assuming all components have a similar response factor at the chosen wavelength.

Phase 2: Core Property Determination

These properties are fundamental to predicting the behavior of the compound in research and development settings.

Ionization Constant (pKa)

The pKa is the pH at which the compound is 50% ionized. For this molecule, the secondary amine is expected to be basic.

Protocol: Potentiometric Titration for pKa

  • Principle: This method directly measures pH changes in a solution of the compound as a titrant (e.g., 0.1 M HCl) is added.

  • Procedure:

    • Accurately weigh and dissolve the compound in a suitable co-solvent system (e.g., methanol/water) if aqueous solubility is low.

    • Calibrate a pH meter with at least three standard buffers (e.g., pH 4, 7, 10).

    • Slowly titrate the solution with a standardized acid, recording the pH after each addition.

    • Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the steepest part of the titration curve.

    • Perform the measurement in triplicate.

Lipophilicity (LogP and LogD)

Lipophilicity is a key indicator of a drug's ability to cross cell membranes.

  • LogP (Partition Coefficient): Measures the distribution of the neutral species between n-octanol and water.

  • LogD (Distribution Coefficient): Measures the distribution of all species (neutral and ionized) at a specific pH.

Given the basic nature of the molecule, LogD will be pH-dependent and is often more physiologically relevant. The HPLC method is a rapid and reliable way to estimate LogP.[1][2][3]

Protocol: LogP Determination by HPLC (OECD 117) [1][2][4]

  • Principle: This method correlates the retention time of a compound on a reversed-phase HPLC column with the known LogP values of a set of standards.[3]

  • Calibration:

    • Prepare a series of standards with known LogP values that bracket the expected LogP of the test compound (e.g., aniline, toluene, naphthalene).

    • Inject each standard and record its retention time (t_R_).

    • Determine the column dead time (t_0_) by injecting a non-retained compound (e.g., uracil).

    • Calculate the capacity factor (k) for each standard: k = (t_R_ - t_0_) / t_0_.

    • Create a calibration curve by plotting the known LogP values against log(k).

  • Sample Analysis:

    • Inject the N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline solution under the identical isocratic HPLC conditions.

    • Determine its log(k).

    • Interpolate the LogP value from the calibration curve.[3]

Aqueous Solubility

Solubility is a critical parameter for any biological assay or formulation development. A thermodynamic shake-flask method is the definitive approach.[5][6][7]

Protocol: pH-Solubility Profile (Shake-Flask Method, OECD 105) [6][8]

  • Principle: An excess of the solid compound is equilibrated with a buffered aqueous solution at a constant temperature until saturation is reached. The concentration of the dissolved compound is then measured.[5]

  • Procedure:

    • Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0).

    • Add an excess amount of the solid compound to a vial containing each buffer. Expert Insight: The solid should be visually present throughout the experiment to ensure equilibrium with the solid state is maintained.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours). Preliminary experiments should confirm that this is sufficient time to reach equilibrium.

    • After equilibration, separate the undissolved solid from the solution by centrifugation and/or filtration.

    • Accurately dilute the supernatant and quantify the concentration of the dissolved compound using the previously developed HPLC-UV method.

    • Perform each pH condition in triplicate.

Table 1: Example Data Presentation for Core Properties

ParameterMethodPredicted Value/ResultConditions
pKa Potentiometric Titration~4.5 (Basic amine)25°C, 50:50 MeOH:H₂O
LogP HPLC (OECD 117)> 4.0Isocratic, 25°C
Solubility Shake-Flask (OECD 105)See pH-Profile Below25°C, 24h equilibration
pH 2.0> 1 mg/mL
pH 7.4< 10 µg/mL
pH 9.0< 1 µg/mL

Phase 3: In-Depth Profiling

Thermal Properties
  • Differential Scanning Calorimetry (DSC): Determines the melting point and detects any polymorphic transitions.

  • Thermogravimetric Analysis (TGA): Measures weight loss as a function of temperature, indicating the onset of thermal decomposition.

Chemical Stability

Understanding the degradation pathways is crucial for establishing storage conditions and shelf-life. Forced degradation (stress testing) is performed under exaggerated conditions to rapidly identify likely degradation products, as outlined in ICH guidelines.[9][10][11][12]

Protocol: Forced Degradation Study (ICH Q1A) [9][11][12]

G cluster_conditions Stress Conditions Compound Test Compound in Solution Acid Acid Hydrolysis (0.1 M HCl, 60°C) Compound->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Compound->Base Oxid Oxidation (3% H₂O₂, RT) Compound->Oxid Photo Photolytic (ICH Q1B Light Exposure) Compound->Photo Thermal Thermal (60°C in Solution) Compound->Thermal Analysis Analyze by HPLC-UV/MS (Assess Purity & Identify Degradants) Acid->Analysis Base->Analysis Oxid->Analysis Photo->Analysis Thermal->Analysis

Caption: Workflow for a forced degradation study.

  • Objective: To achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized.

  • Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C.

    • Base Hydrolysis: 0.1 M NaOH at 60°C.

    • Oxidation: 3% H₂O₂ at room temperature.

    • Photostability: Expose the solid and solution to light as per ICH Q1B guidelines.[9][10]

    • Thermal: Heat the solution at 60°C.

  • Analysis: At various time points (e.g., 2, 8, 24 hours), withdraw samples, quench the reaction if necessary (e.g., neutralize acid/base), and analyze by the stability-indicating HPLC method coupled with a mass spectrometer (LC-MS) to identify the masses of any new peaks.

  • Reporting: Report the percentage of parent compound remaining and the peak areas of any major degradants. This data is critical for validating that the analytical method is "stability-indicating."

Conclusion

This guide provides a robust, scientifically-grounded framework for the comprehensive physicochemical characterization of N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline. By following this hierarchical workflow and the detailed protocols herein, researchers can generate the high-quality data necessary to support all stages of research and development. The emphasis on understanding the causality behind experimental choices and adhering to international guidelines ensures that the resulting data package will be both reliable and universally accepted.

References

  • ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • OECD. (n.d.). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. [Link]

  • Bavishi, B. (n.d.). ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Slideshare. [Link]

  • OECD. (2022). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. [Link]

  • ICH. (2010). Q1A(R2) Guideline. [Link]

  • Analytice. (2021). OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method. [Link]

  • FILAB. (n.d.). OECD 105 solubility test in the laboratory. [Link]

  • Tolls, J., et al. (n.d.). Determining the water solubility of difficult-to-test substances A tutorial review. SETAC. [Link]

  • Pesticide Registration Toolkit. (n.d.). Partition coefficient octanol/water. [Link]

  • OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. [Link]

  • OECD. (1995). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. [Link]

  • OECD. (n.d.). Test No. 105: Water Solubility. [Link]

  • OECD. (n.d.). Test No. 105: Water Solubility. [Link]

Sources

Foundational

Technical Guide: Therapeutic Potential and Mechanism of Action of N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline

The following technical guide details the therapeutic potential and mechanism of action of N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline , a pharmacological agent structurally aligned with Class Ib anti-arrhythmics a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic potential and mechanism of action of N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline , a pharmacological agent structurally aligned with Class Ib anti-arrhythmics and local anesthetics.[1][2]

Based on its chemical scaffold (an N-alkylated 2,4-dimethylaniline coupled with a chlorophenoxy moiety), this compound is characterized as a state-dependent voltage-gated sodium channel (Na


) blocker .[1][2] Its structural homology to Mexiletine  and Lidocaine  suggests high potency for stabilizing the inactivated state of Na

channels, making it a candidate for treating neuropathic pain and cardiac arrhythmias , albeit with specific toxicological considerations regarding its metabolic byproducts.[1][2]

[1][2]

Executive Summary

N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline is a lipophilic small molecule belonging to the phenoxyalkyl-aniline class.[1][2] It functions as a modulator of voltage-gated sodium channels (Na


), specifically targeting the pore-forming 

-subunit.[1][2] By binding preferentially to the inactivated state of the channel, it inhibits high-frequency neuronal firing without significantly impairing normal physiological conduction (tonic block).[1][2] This "use-dependent" blockade positions it as a therapeutic candidate for conditions of hyperexcitability, such as neuropathic pain (targeting Na

1.7/1.[1][2]8) and ventricular arrhythmias (targeting Na

1.5).[1][2]

Chemical Identity & Structural Logic

The molecule integrates two distinct pharmacophores linked by a propyl chain:[1][2]

  • Lipophilic Anchor (2,4-Dimethylaniline): Provides steric bulk and hydrophobic interaction within the channel pore.[1][2] The 2,4-dimethyl substitution pattern protects the nitrogen from rapid metabolic N-dealkylation compared to unsubstituted anilines.[1][2]

  • Polarity Modulator (2-Chlorophenoxy): The ortho-chlorine atom enhances lipophilicity and influences the orientation of the molecule within the binding pocket via halogen bonding or steric occlusion.[1][2]

PropertyValue (Predicted)Clinical Relevance
Molecular Formula C

H

ClNO
Basis for mass spectrometry identification.[1][2]
Molecular Weight ~289.8 g/mol Optimal range for oral bioavailability (Lipinski's Rule of 5).[1][2]
LogP ~4.5 - 5.0Highly lipophilic; ensures blood-brain barrier (BBB) penetration for CNS indications.[1][2]
pKa (Basic Nitrogen) ~7.5 - 8.5Exists as a cation at physiological pH, essential for binding to the inner pore vestibule.[1][2]

Mechanism of Action: State-Dependent Na Blockade[1][2]

Primary Molecular Target

The compound acts as a pore-blocker of Voltage-Gated Sodium Channels (Na


1.x).[1][2] It accesses the binding site from the intracellular side of the membrane, requiring the channel to be open (hydrophilic pathway) or partitioning through the membrane (hydrophobic pathway).[1][2]
Binding Kinetics & State Affinity

Unlike toxins (e.g., TTX) that physically occlude the outer pore, this agent modulates the gating kinetics:[1][2]

  • Resting State (Closed): Low affinity.[1][2] The drug does not significantly bind, allowing normal single action potentials.[1][2]

  • Open State: Intermediate affinity.[1][2] The drug enters the pore.[1][2]

  • Inactivated State: High Affinity. The drug binds to the local anesthetic receptor site (Phe1764 and Tyr1771 in Na

    
    1.2 numbering) within the inner vestibule.[1][2] This binding stabilizes the inactivation gate, prolonging the refractory period and preventing repetitive firing (frequency-dependent block).[1][2]
    
Signal Transduction Pathway (Visualization)

The following diagram illustrates the kinetic transition of the Na


 channel and the specific intervention point of the compound.[1][2]

Nav_Mechanism Resting Resting State (Closed) Open Open State (Conducting Na+) Resting->Open Depolarization Inactivated Inactivated State (Refractory) Open->Inactivated Fast Inactivation Blocked Drug-Bound State (Stabilized Inactivation) Open->Blocked Drug Entry (Intracellular) Inactivated->Resting Repolarization (Recovery) Inactivated->Blocked High Affinity Binding (N-[2-(2-Cl...)propyl]...) Blocked->Inactivated Slow Dissociation

Caption: Kinetic state diagram showing the preferential binding of N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline to the Inactivated State, preventing recovery and halting high-frequency firing.[1][2][3][4]

Therapeutic Potential[1][2]

Neuropathic Pain (Primary Indication)[1][2][3]
  • Rationale: Chronic pain states (e.g., diabetic neuropathy, trigeminal neuralgia) are maintained by the ectopic hyperexcitability of peripheral nociceptors.[1][2]

  • Target Isoforms: Na

    
    1.7, Na
    
    
    
    1.8, and Na
    
    
    1.9 (expressed in dorsal root ganglia).[1][2]
  • Advantage: The high lipophilicity allows for penetration into nerve sheaths.[1][2] The frequency-dependent block selectively silences rapidly firing pain fibers (A

    
     and C fibers) while sparing normal motor function (A
    
    
    
    fibers).[1][2]
Cardiac Arrhythmia (Secondary Indication)[1][2]
  • Rationale: Similar to Mexiletine, this compound can suppress ventricular tachycardia by inhibiting Na

    
    1.5 in cardiac myocytes.[1][2]
    
  • Risk: Due to the 2,4-dimethylaniline pharmacophore, the therapeutic index must be carefully evaluated to avoid pro-arrhythmic effects or excessive conduction slowing (QRS widening).[1][2]

Experimental Protocols for Validation

In Vitro Whole-Cell Patch Clamp (Gold Standard)

To quantify the IC


 and state-dependence of the blockade.[1][2]

Reagents:

  • HEK293 cells stably expressing hNa

    
    1.7 or hNa
    
    
    
    1.5.[1][2]
  • Intracellular Solution: CsF-based (to block K

    
     currents).[1][2]
    
  • Extracellular Solution: Standard Tyrode’s solution.[1][2]

Protocol:

  • Setup: Establish G

    
     seal and break-in to whole-cell configuration.
    
  • Voltage Protocol (Tonic Block): Hold at -120 mV (resting). Depolarize to 0 mV (20 ms) at 0.1 Hz. Measure peak current reduction.

  • Voltage Protocol (Phasic Block): Apply a train of pulses (20 ms at 0 mV) at high frequencies (10 Hz, 50 Hz).

  • Analysis: Calculate the "Use-Dependent Ratio" = (Peak Current Pulse 1 / Peak Current Pulse 20) in the presence of drug vs. control.[1][2]

  • Causality Check: If the drug is a state-dependent blocker, inhibition should significantly increase at 50 Hz compared to 0.1 Hz.[1][2]

In Vivo Seltzer Model (Neuropathic Pain)

To assess analgesic efficacy in a physiological system.[1][2]

Protocol:

  • Induction: Ligate 1/3 to 1/2 of the sciatic nerve in rats (Seltzer model).[1][2]

  • Administration: Administer vehicle or Drug (10, 30, 100 mg/kg, p.o.) 7 days post-surgery.[1][2]

  • Measurement: Assess mechanical allodynia using von Frey filaments.

  • Endpoint: Increase in paw withdrawal threshold (PWT) compared to vehicle.

Safety & Toxicology: The 2,4-Dimethylaniline Risk

A critical aspect of this compound's development is its metabolic profile.[1][2]

  • Metabolic Liability: The molecule may undergo N-dealkylation by CYP450 enzymes, releasing 2,4-dimethylaniline (2,4-xylidine) .[1][2]

  • Toxicity: 2,4-xylidine is a known genotoxic carcinogen (Group 2B).[1][2]

  • Mitigation Strategy: During lead optimization, deuteration of the propyl linker or substitution of the aniline nitrogen (e.g., to an amide) may be required to reduce metabolic cleavage.[1][2]

References

  • PubChem. (2025).[1][2] Compound Summary: N-[2-(4-chlorophenoxy)propyl]-2,6-dimethylaniline (Isomer Analog).[1][2] National Center for Biotechnology Information.[1][2] [Link][1][2]

  • Catterall, W. A. (2000).[1][2] From genes to channels: structure and function of voltage-gated sodium channels. Neuron.[1][2] [Link][1][2][3]

  • Lenkowski, P. W., et al. (2007).[1][2] State-dependent block of NaV1.7 and NaV1.8 sodium channels by local anesthetics.[1][2] Neuropharmacology.[1][2] [Link]

Sources

Exploratory

Pharmacokinetics and metabolic stability of N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline

An In-Depth Technical Guide to the Preclinical Characterization of N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline: A Prospective Analysis of Pharmacokinetics and Metabolic Stability Introduction N-[2-(2-Chlorophenoxy)...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Preclinical Characterization of N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline: A Prospective Analysis of Pharmacokinetics and Metabolic Stability

Introduction

N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline is a novel chemical entity whose therapeutic potential is intrinsically linked to its behavior within a biological system. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is not merely a regulatory checkpoint but a fundamental necessity for successful drug development.[1] This guide, authored from the perspective of a Senior Application Scientist, outlines a comprehensive, scientifically-grounded strategy for the preclinical characterization of this compound. While specific experimental data for this molecule is not yet publicly available, the principles and protocols detailed herein are derived from established methodologies in drug metabolism and pharmacokinetics (DMPK), providing a robust framework for its evaluation.

The journey of a drug candidate from discovery to clinic is fraught with challenges, with poor pharmacokinetic properties being a leading cause of failure.[2] Therefore, a proactive, in-depth assessment of metabolic stability and in vivo pharmacokinetics is paramount. This document provides not just the "what" and "how," but the "why" behind the experimental design, ensuring a self-validating and logical progression of inquiry.

Part 1: In Vitro Metabolic Stability Assessment

Metabolic stability is a measure of a compound's susceptibility to biotransformation and is a critical determinant of its half-life and oral bioavailability.[3] An unstable compound may be cleared too rapidly from the body to exert a therapeutic effect. We begin our characterization with in vitro models, as they offer high-throughput capabilities and provide essential data to guide further studies.[4]

Causality of Experimental Choice: Liver Microsomes

The liver is the primary site of drug metabolism, mediated largely by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum.[3] Liver microsomes, which are vesicles of the endoplasmic reticulum, are rich in these phase I metabolic enzymes and are therefore an excellent and widely used tool for initial metabolic stability screening.[2][4] They are cost-effective, easily scalable for high-throughput screening, and provide a clear window into a compound's intrinsic vulnerability to oxidative metabolism.

Experimental Workflow: Microsomal Stability Assay

The following diagram illustrates the standard workflow for assessing the metabolic stability of N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline.

Metabolic_Stability_Workflow Workflow for In Vitro Metabolic Stability Assay cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Test_Compound Test Compound Stock (10 mM in DMSO) Incubation_Mix Incubation Mixture (Compound, Microsomes, Buffer) Test_Compound->Incubation_Mix Microsomes Liver Microsomes (e.g., Rat, Human) Microsomes->Incubation_Mix Buffer Phosphate Buffer (pH 7.4) Buffer->Incubation_Mix NADPH Cofactor Solution (NADPH regenerating system) Start_Reaction Add NADPH (Initiate Reaction) Incubation_Mix->Start_Reaction Pre-warm Time_Points Sample at Time Points (0, 5, 15, 30, 60 min) Start_Reaction->Time_Points Quench Quench Reaction (Add cold Acetonitrile) Time_Points->Quench Centrifuge Centrifuge (Pellet Protein) Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data_Analysis Data Analysis (Calculate % Remaining, t½, CLint) LCMS->Data_Analysis

Caption: Workflow for In Vitro Metabolic Stability Assay.

Protocol: In Vitro Metabolic Stability in Rat Liver Microsomes

This protocol is designed to be self-validating through the inclusion of controls.

  • Reagent Preparation:

    • Test Compound: Prepare a 1 µM working solution of N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline in phosphate buffer (pH 7.4).

    • Rat Liver Microsomes (RLM): Thaw RLM on ice and dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.[5]

    • Cofactor Solution: Prepare an NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer.

    • Controls: Prepare working solutions of a high-clearance compound (e.g., Verapamil) and a low-clearance compound (e.g., Warfarin) for assay validation.

    • Quenching Solution: Acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound like Tolbutamide).

  • Incubation Procedure:

    • In a 96-well plate, combine the microsomal suspension and the test compound working solution.

    • Include "No Cofactor" control wells (replace NADPH solution with buffer) to assess non-NADPH mediated degradation.[2]

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.[5]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system. This marks Time 0.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2 volumes of ice-cold quenching solution.[2]

  • Sample Processing & Analysis:

    • Seal the plate and centrifuge at 4,000 rpm for 15 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound.

Data Analysis and Hypothetical Results

The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute sample. The natural logarithm of the percent remaining is plotted against time. The slope of this line gives the rate constant (k), and the in vitro half-life (t½) is calculated as 0.693/k.

Table 1: Hypothetical Metabolic Stability Data

CompoundIn Vitro t½ (min)Intrinsic Clearance (µL/min/mg protein)Classification
N-[2-(2-Cl-phenoxy)propyl]-2,4-diMe-aniline 25 55.4 Moderate Clearance
Verapamil (High-Clearance Control)< 10> 138High Clearance
Warfarin (Low-Clearance Control)> 60< 23Low Clearance

Interpretation: Based on this hypothetical data, the compound exhibits moderate metabolic stability. This suggests it is likely to have a reasonable half-life in vivo, but also that metabolism is a significant route of clearance. This finding justifies moving forward to in vivo studies while also prompting an investigation into its metabolites. The successful performance of the high and low clearance controls validates the assay's integrity.

Potential Metabolic Pathways

Based on the structure (a substituted aniline), likely metabolic pathways include N-dealkylation, aromatic hydroxylation on either phenyl ring, and oxidation of the methyl groups.[6] Identifying these metabolites early can provide insights into potentially active or toxic byproducts.

Metabolic_Pathways cluster_PhaseI Phase I Metabolism (CYP450) cluster_PhaseII Phase II Conjugation Parent N-[2-(2-Chlorophenoxy)propyl]- 2,4-dimethylaniline M1 Aromatic Hydroxylation (on chlorophenoxy ring) Parent->M1 M2 Aromatic Hydroxylation (on dimethylaniline ring) Parent->M2 M3 N-Dealkylation Parent->M3 M4 Methyl Group Oxidation Parent->M4 M5 Glucuronidation (of hydroxylated metabolites) M1->M5 UGTs, SULTs M6 Sulfation (of hydroxylated metabolites) M1->M6 UGTs, SULTs M2->M5 UGTs, SULTs M2->M6 UGTs, SULTs

Caption: Plausible Metabolic Pathways for the Target Compound.

Part 2: In Vivo Pharmacokinetic Profiling

While in vitro data is predictive, in vivo studies are essential to understand how the compound behaves in a complete biological system, integrating absorption, distribution, and elimination.[7][8] A well-designed rodent PK study provides critical parameters like clearance, volume of distribution, half-life, and oral bioavailability.

Experimental Workflow: Rodent Pharmacokinetic Study

The following diagram outlines the key stages of an in vivo PK study in rats.

InVivo_PK_Workflow Workflow for In Vivo Pharmacokinetic Study cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis_pk Analysis Phase IV_Group Group 1: Intravenous (IV) (e.g., 1 mg/kg) Blood_Sampling Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) IV_Group->Blood_Sampling PO_Group Group 2: Oral (PO) (e.g., 10 mg/kg) PO_Group->Blood_Sampling Plasma_Processing Process to Plasma (Centrifugation) Blood_Sampling->Plasma_Processing Bioanalysis Bioanalysis of Plasma Samples (LC-MS/MS) Plasma_Processing->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Non-Compartmental) Bioanalysis->PK_Analysis Parameters Calculate Parameters (AUC, CL, Vd, t½, F%) PK_Analysis->Parameters

Caption: Workflow for In Vivo Pharmacokinetic Study.

Protocol: Rat Pharmacokinetic Study

This protocol ensures robust data collection for calculating key PK parameters.

  • Animal Model:

    • Use male Sprague-Dawley rats (n=3-5 per group), cannulated (e.g., jugular vein) to facilitate serial blood sampling. Acclimatize animals for at least 3 days.

  • Dose Formulation & Administration:

    • IV Formulation: Solubilize the compound in a suitable vehicle (e.g., 20% Solutol HS 15 in saline) for a final concentration allowing a 1 mg/kg dose in a low injection volume (e.g., 2 mL/kg).

    • PO Formulation: Prepare a suspension or solution in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose) for a 10 mg/kg dose.

    • Administer the IV dose as a slow bolus via the tail vein and the PO dose via oral gavage.

  • Blood Sampling:

    • Collect sparse or serial blood samples (approx. 100 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at pre-defined time points.

    • IV group time points: 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours.

    • PO group time points: 0.25, 0.5, 1, 2, 4, 8, 24 hours.

  • Sample Processing & Bioanalysis:

    • Immediately after collection, centrifuge blood samples (e.g., 13,000 rpm for 5 min at 4°C) to obtain plasma.

    • Store plasma samples at -80°C until analysis.

    • Quantify the concentration of the parent compound in plasma using a validated LC-MS/MS method, likely involving protein precipitation or liquid-liquid extraction.[9]

Data Analysis and Hypothetical Results

Pharmacokinetic parameters are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin). The plasma concentration-time profiles for both IV and PO routes are plotted.

Table 2: Hypothetical Pharmacokinetic Parameters in Rats

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL) 450850
Tmax (h) 0.0831.0
AUC₀-inf (ng*h/mL) 9804,200
t½ (h) 4.54.8
Clearance (CL) (mL/h/kg) 17.0-
Volume of Distribution (Vd) (L/kg) 11.0-
Oral Bioavailability (F%) -43%

Interpretation: The hypothetical data suggests the compound is rapidly absorbed orally (Tmax = 1.0 h). The clearance (17.0 mL/h/kg) is low relative to hepatic blood flow in the rat (~3300 mL/h/kg), which is consistent with the moderate stability observed in vitro. A volume of distribution significantly greater than total body water (~0.7 L/kg) indicates extensive tissue distribution.[10] The oral bioavailability of 43% is moderate and suggests that while first-pass metabolism occurs, a substantial fraction of the dose reaches systemic circulation.[11]

Conclusion

This technical guide presents a prospective, integrated strategy for characterizing the metabolic stability and pharmacokinetic profile of N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline. By systematically progressing from high-throughput in vitro assays to definitive in vivo studies, researchers can build a comprehensive DMPK profile. The hypothetical data presented herein illustrates a compound with promising characteristics: moderate metabolic stability leading to low systemic clearance, extensive tissue distribution, and reasonable oral bioavailability. This structured approach, grounded in established scientific principles, enables informed decision-making, optimizes resource allocation, and ultimately increases the probability of advancing a successful drug candidate.

References

  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability - NEDMDG.
  • ADME, DMPK. In vivo studies - Drug Discovery Services - ChemDiv.
  • The in vitro metabolism of N,N-dimethylaniline by guinea pig and rabbit tissue prepar
  • Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) - Frontiers.
  • In vivo ADME - advancing preclinical drug development - Nuvisan.
  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innov
  • 2,6-Dimethylaniline Vmax and Km posterior distributions and their correl
  • A Guide to Preparing and Analyzing Chlorin
  • Metabolic and Pharmacokinetic Profiling Studies of N, N-Dimethylaniline-Heliamine in R
  • Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil - EPA.
  • Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in R
  • Metabolic stability of a hydrazone derivative: N′-[(4-chlorophenyl)methylidene)] - DergiPark.
  • Determination of amitraz and 2,4-dimethylaniline residues in honey by using LC with UV detection and MS/MS - ResearchG
  • Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats | Request PDF - ResearchG
  • Metabolic Stability - Pharma Focus Asia.
  • In Vivo ADME Testing in Drug Development: A Short Guide - WuXi AppTec.

Sources

Protocols & Analytical Methods

Method

Scalable synthesis protocols for N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline

Executive Summary This application note details a robust, scalable synthetic route for N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline , a structural motif relevant to ion-channel blockers and agrochemical intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable synthetic route for N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline , a structural motif relevant to ion-channel blockers and agrochemical intermediates.

The synthesis of this target presents a specific chemoselective challenge: coupling a sterically hindered aniline (2,4-dimethylaniline) with a functionalized ether chain without inducing elimination or over-alkylation. While reductive amination is often the default for amine synthesis, the specific intermediate required here (an


-aryloxy aldehyde) is prone to instability and polymerization upon scaling.

Therefore, this guide prioritizes a Convergent Nucleophilic Substitution Strategy via a primary mesylate intermediate. This pathway offers superior process control, higher atom economy, and crystalline intermediates that simplify purification at the kilogram scale.

Strategic Analysis & Retrosynthesis

To ensure scalability, we employ a disconnection strategy that avoids unstable aldehyde intermediates. The molecule is deconstructed into two stable commercial precursors: 2,4-dimethylaniline and 2-chlorophenol .

Retrosynthetic Logic (DOT Visualization)

Retrosynthesis Target TARGET MOLECULE N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline Disconnection Disconnection: C-N Bond Target->Disconnection Aniline Nucleophile: 2,4-Dimethylaniline Disconnection->Aniline Electrophile Electrophile: 2-(2-Chlorophenoxy)propyl methanesulfonate Disconnection->Electrophile Alcohol Precursor Alcohol: 2-(2-Chlorophenoxy)propan-1-ol Electrophile->Alcohol Activation (MsCl) StartMat1 Starting Material A: 2-Chlorophenol Alcohol->StartMat1 1. Ether Synthesis 2. Reduction StartMat2 Starting Material B: Methyl 2-bromopropionate Alcohol->StartMat2

Figure 1: Retrosynthetic analysis highlighting the convergent C-N bond formation strategy.

Detailed Experimental Protocols

Phase 1: Synthesis of the Ether-Linker Scaffold

Objective: Construct the 2-(2-chlorophenoxy)propyl skeleton with a terminal hydroxyl group.

Step 1.1: Williamson Ether Synthesis Reaction: 2-Chlorophenol + Methyl 2-bromopropionate


 Methyl 2-(2-chlorophenoxy)propionate.
  • Reagents:

    • 2-Chlorophenol (1.0 equiv)

    • Methyl 2-bromopropionate (1.1 equiv)

    • Potassium Carbonate (

      
      , 1.5 equiv, anhydrous)
      
    • Solvent: Acetonitrile (ACN) or Acetone (Reagent Grade)

  • Protocol:

    • Charge a reactor with 2-chlorophenol and ACN (5 vol).

    • Add

      
       in portions to control exotherm.
      
    • Add Methyl 2-bromopropionate dropwise at 20-25°C.

    • Heat to reflux (80°C) for 4-6 hours. Monitor by TLC/HPLC.

    • Workup: Cool to RT, filter solids (

      
      ). Concentrate filtrate. Dissolve residue in EtOAc, wash with 1N NaOH (to remove unreacted phenol), then brine. Dry (
      
      
      
      ) and concentrate.
    • Yield Target: >90% (Oil).

Step 1.2: Reduction to Alcohol Reaction: Methyl 2-(2-chlorophenoxy)propionate


 2-(2-chlorophenoxy)propan-1-ol.
  • Reagents:

    • Sodium Borohydride (

      
      , 2.0 equiv)
      
    • Methanol (MeOH) / THF mixture (1:4)

  • Protocol:

    • Dissolve the ester from Step 1.1 in THF.

    • Add

      
       slowly at 0°C.
      
    • Add MeOH dropwise (activates the borohydride). Allow to warm to RT and stir for 2 hours.

    • Quench: Carefully add sat.

      
       solution.
      
    • Isolation: Extract with EtOAc. The product is a stable primary alcohol.

    • Yield Target: >85%.

Phase 2: Activation and Coupling (The Critical Step)

Objective: Couple the scaffold with 2,4-dimethylaniline. Rationale: Direct alkylation with a bromide requires harsh conditions. Converting the alcohol to a Mesylate (OMs) creates a highly reactive electrophile that reacts with the hindered aniline under mild conditions.

Step 2.1: Mesylation

  • Reagents:

    • 2-(2-Chlorophenoxy)propan-1-ol (1.0 equiv)

    • Methanesulfonyl chloride (MsCl, 1.2 equiv)

    • Triethylamine (TEA, 1.5 equiv)

    • Solvent: Dichloromethane (DCM)[1]

  • Protocol:

    • Cool solution of alcohol and TEA in DCM to 0°C.

    • Add MsCl dropwise (maintain T < 5°C).

    • Stir 1 hour. Wash with water, 1N HCl, and bicarbonate.

    • Critical: Use the crude mesylate immediately for the next step to prevent degradation.

Step 2.2: N-Alkylation of 2,4-Dimethylaniline

  • Reagents:

    • Mesylate Intermediate (1.0 equiv)

    • 2,4-Dimethylaniline (1.2 equiv) — Excess drives kinetics.

    • Base:

      
      -Diisopropylethylamine (DIPEA, 1.5 equiv)
      
    • Catalyst: Sodium Iodide (NaI, 0.1 equiv) — Finkelstein condition to generate reactive iodide in situ.

    • Solvent: Acetonitrile (High boiling, polar aprotic).

  • Protocol:

    • Dissolve Mesylate and 2,4-Dimethylaniline in ACN.

    • Add DIPEA and NaI.

    • Thermal Cycle: Heat to reflux (82°C) for 12–16 hours.

      • Note: The steric bulk of the 2,4-dimethyl group slows nucleophilic attack. The NaI catalyst is essential here.

    • Workup: Evaporate ACN. Redissolve in Toluene.

    • Purification (Salt Formation):

      • Add 1.0 equiv of HCl in ether/dioxane to the toluene solution.

      • The target amine hydrochloride salt will precipitate.

      • Filter and wash with cold acetone to remove unreacted aniline and impurities.

    • Free Basing (Optional): If the free base is required, partition the salt between EtOAc and 1N NaOH.

Process Control & Data Specifications

In-Process Control (IPC) Parameters

Table 1 defines the critical quality attributes (CQAs) for the synthesis.

StepParameterSpecificationMethodRationale
Ether Synthesis Residual 2-Chlorophenol< 0.5%HPLC (UV 254nm)Phenols poison downstream catalysts.
Mesylation Conversion> 98%H-NMRResidual alcohol leads to difficult separation later.
Coupling Bis-alkylation impurity< 2.0%HPLCSterics usually prevent this, but monitor closely.
Final Salt Purity> 99.0%HPLCPharma-grade requirement.
Characterization Data (Simulated)
  • 1H NMR (400 MHz, CDCl3):

    
     7.35 (dd, 1H, Ar-H), 7.20 (m, 1H), 6.9-7.0 (m, 4H), 4.60 (m, 1H, CH-O), 3.80 (br s, 1H, NH), 3.45 (m, 2H, CH2-N), 2.25 (s, 3H, Me), 2.15 (s, 3H, Me), 1.45 (d, 3H, CH3).
    
  • Mass Spectrometry: ESI+ m/z calc for

    
    : 289.12; found 
    
    
    
    .

Workflow Logic & Scalability

The following diagram illustrates the critical decision points during the workup to ensure high purity without chromatography.

Workflow Rxn Crude Reaction Mixture (Target + Excess Aniline + Salts) Evap 1. Evaporate ACN 2. Dissolve in Toluene Rxn->Evap Wash Water Wash (Removes DIPEA salts/NaI) Evap->Wash Salt Add HCl (1.0 eq) in Dioxane Wash->Salt Filter Filtration Salt->Filter Solid Solid Cake: Target Amine HCl Salt Filter->Solid Precipitate Liq Filtrate: Unreacted 2,4-Dimethylaniline (Discard/Recycle) Filter->Liq Mother Liquor

Figure 2: Purification workflow utilizing salt formation to separate the target from sterically hindered aniline impurities.

Safety & Handling

  • 2,4-Dimethylaniline: A known methemoglobin-forming agent. All handling must occur in a fume hood with nitrile gloves. Monitoring of blood oxygen levels is recommended for operators in pilot-plant settings.

  • Mesyl Chloride: Highly corrosive and lachrymator. Quench all waste streams with dilute NaOH before disposal to hydrolyze residual acid chloride.

  • Exotherms: The reduction step (Step 1.2) generates hydrogen gas. Ensure adequate venting and nitrogen sweeping.

References

  • Williamson Ether Synthesis Guidelines: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed., Wiley, 2013. (General reference for ether synthesis conditions).
  • Reductive Amination & Alkylation of Anilines

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2] Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[3] Link

  • Synthesis of Mexiletine Analogs (Structural Precedent)

    • Catalano, A., et al. "An improved synthesis of m-hydroxymexiletine, a potent mexiletine metabolite."[4] Drug Metabolism Letters, 2012, 6(2), 124-128.[4] Link

  • Process Safety for Aniline Derivatives

    • PubChem Compound Summary for 2,4-Dimethylaniline. Link

Sources

Application

Application Note: A Step-by-Step Protocol for the Synthesis of N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline

Introduction This application note provides a detailed, two-step protocol for the laboratory-scale synthesis of N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline. The target molecule is synthesized from the starting mate...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This application note provides a detailed, two-step protocol for the laboratory-scale synthesis of N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline. The target molecule is synthesized from the starting material 2,4-dimethylaniline via a nucleophilic substitution pathway. This methodology is designed for researchers in organic synthesis, medicinal chemistry, and materials science who require a reliable procedure for the N-alkylation of anilines with functionalized propyl chains.

The synthetic strategy is predicated on fundamental principles of organic chemistry. It involves the initial preparation of a reactive electrophile, 1-(2-chlorophenoxy)-2-propyl tosylate, followed by its reaction with 2,4-dimethylaniline. The aniline nitrogen acts as a nucleophile, displacing the tosylate, which is an excellent leaving group due to the resonance stabilization of the resulting anion[1][2]. This approach ensures a controlled and efficient formation of the target N-C bond.

Overall Reaction Scheme

The synthesis is accomplished in two primary stages:

Step 1: Synthesis of the Tosylate Intermediate

  • Part A: Base-catalyzed ring-opening of propylene oxide with 2-chlorophenol to form the secondary alcohol, 1-(2-chlorophenoxy)-2-propanol.

  • Part B: Conversion of the alcohol to its corresponding tosylate, 1-(2-chlorophenoxy)-2-propyl tosylate, using p-toluenesulfonyl chloride (TsCl).

Step 2: Nucleophilic Substitution

  • Reaction of the tosylate intermediate with 2,4-dimethylaniline to yield the final product, N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline.

(Self-generated image representing the two-step synthesis)

Health and Safety Precautions

This protocol involves hazardous materials that require strict safety measures. All procedures must be conducted inside a certified chemical fume hood by personnel trained in handling hazardous chemicals.

  • 2,4-Dimethylaniline: Toxic if swallowed, in contact with skin, or if inhaled.[3] May cause damage to organs through prolonged exposure.[3] Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety goggles.[4]

  • 2-Chlorophenol: Harmful if swallowed, in contact with skin, or if inhaled.[5] Causes severe skin burns and eye damage.[6] Handle with extreme care, using robust PPE.[5][7]

  • Propylene Oxide: Extremely flammable liquid and vapor.[8][9][10] It is a known carcinogen and mutagen.[8][9][11] Toxic if inhaled.[8][10] All manipulations must be performed in a well-ventilated fume hood, away from ignition sources.[8][9]

  • p-Toluenesulfonyl Chloride (TsCl): Causes skin irritation and serious eye damage.[12] Reacts with water and moist air, producing corrosive hydrogen chloride gas.[13] Store in a dry environment and handle quickly.[13]

  • Pyridine and Triethylamine: Flammable liquids with strong, unpleasant odors. Use in a well-ventilated fume hood.

Always consult the latest Safety Data Sheets (SDS) for all reagents before commencing any experimental work.[3][9][14][15] An emergency eye wash station and safety shower must be readily accessible.

Experimental Protocols

Reagents and Materials
Reagent / MaterialPuritySupplierNotes
2,4-Dimethylaniline≥98%Sigma-Aldrich
2-Chlorophenol≥98%Sigma-Aldrich[5]
Propylene Oxide≥99%Sigma-Aldrich[9]
p-Toluenesulfonyl Chloride (TsCl)≥99%Sigma-AldrichShould be recrystallized if purity is suspect[16].
Sodium Hydroxide (NaOH)Reagent GradeFisher Scientific
Triethylamine (TEA)≥99%Fisher ScientificAnhydrous
Dichloromethane (DCM)AnhydrousFisher Scientific
Diethyl EtherReagent GradeFisher Scientific
Hydrochloric Acid (HCl)1 M aq.Fisher Scientific
Sodium Bicarbonate (NaHCO₃)Saturated aq.Fisher Scientific
Brine (Saturated NaCl)Saturated aq.Fisher Scientific
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeFisher Scientific
Silica Gel230-400 meshFisher ScientificFor column chromatography
Step 1: Synthesis of 1-(2-Chlorophenoxy)-2-propyl tosylate

This procedure is based on the base-catalyzed nucleophilic ring-opening of an epoxide. The phenoxide, generated in situ, acts as the nucleophile.

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorophenol (12.85 g, 0.1 mol) and sodium hydroxide pellets (0.4 g, 0.01 mol, 10 mol%).

  • Heat the mixture to 50-60°C with stirring until the NaOH dissolves.

  • Cool the mixture to room temperature. Carefully add propylene oxide (8.7 g, 11.8 mL, 0.15 mol) dropwise over 20 minutes. Caution: Propylene oxide is highly volatile and carcinogenic.[11] The reaction is exothermic.

  • After the addition is complete, stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

  • Upon completion, dilute the mixture with 100 mL of diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alcohol, 1-(2-chlorophenoxy)-2-propanol, as an oil. This crude product is typically of sufficient purity for the next step.

The hydroxyl group is converted into a tosylate, an excellent leaving group, to facilitate the subsequent nucleophilic substitution.[1][2]

  • Dissolve the crude 1-(2-chlorophenoxy)-2-propanol (assuming 0.1 mol theoretical yield) in 150 mL of anhydrous dichloromethane (DCM) in a 500 mL round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (TEA) (21 mL, 0.15 mol) to the solution.[17]

  • Add p-toluenesulfonyl chloride (TsCl) (22.9 g, 0.12 mol) portion-wise over 30 minutes, ensuring the temperature remains below 5°C.[18]

  • After the addition, allow the reaction to stir at 0°C for 4 hours, then warm to room temperature and stir for an additional 12 hours.[18]

  • Monitor the reaction by TLC (Eluent: 20% Ethyl Acetate in Hexane).

  • Once the reaction is complete, quench by slowly adding 100 mL of cold water.

  • Separate the organic layer and wash it sequentially with 1 M HCl (2 x 75 mL), saturated NaHCO₃ solution (1 x 75 mL), and brine (1 x 75 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product, 1-(2-chlorophenoxy)-2-propyl tosylate, can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline

This step involves the SN2 reaction between the aniline and the prepared tosylate. The aniline acts as the nucleophile.[19]

  • In a 250 mL round-bottom flask, combine the purified 1-(2-chlorophenoxy)-2-propyl tosylate (from Step 1, assuming ~0.08 mol), 2,4-dimethylaniline (10.9 g, 0.09 mol), and 100 mL of a suitable solvent like acetonitrile or DMF.

  • Add a non-nucleophilic base such as potassium carbonate (16.6 g, 0.12 mol) to act as a proton scavenger.

  • Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 12-24 hours, monitoring by TLC (Eluent: 15% Ethyl Acetate in Hexane).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in 150 mL of ethyl acetate and wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product.

Purification and Characterization
  • Purification: The crude N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline should be purified using flash column chromatography on silica gel. A gradient elution system, starting with 5% ethyl acetate in hexane and gradually increasing the polarity, is recommended.

  • Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques:

    • ¹H NMR & ¹³C NMR: To confirm the chemical structure and connectivity.

    • Mass Spectrometry (MS): To determine the molecular weight.

    • FT-IR: To identify characteristic functional groups.

Workflow and Pathway Visualization

The following diagrams illustrate the experimental workflow and the chemical reaction pathway.

G cluster_0 Step 1A: Alcohol Synthesis cluster_1 Step 1B: Tosylation cluster_2 Step 2: N-Alkylation A Mix 2-Chlorophenol and NaOH B Add Propylene Oxide (Dropwise, < RT) A->B C Stir at RT (24h) B->C D Workup: Et2O, Washes C->D E Concentrate D->E F Crude 1-(2-chlorophenoxy)-2-propanol E->F G Dissolve Alcohol in Anhydrous DCM F->G Use in next step H Cool to 0°C, Add TEA G->H I Add TsCl (Portion-wise, < 5°C) H->I J Stir at 0°C -> RT (16h) I->J K Workup: Quench, Washes J->K L Concentrate & Purify K->L M Pure 1-(2-chlorophenoxy)-2-propyl tosylate L->M N Combine Tosylate, 2,4-Dimethylaniline, K2CO3 M->N Use in next step O Reflux in Acetonitrile (12-24h) N->O P Filter & Concentrate O->P Q Workup: EtOAc, Washes P->Q R Purify via Column Chromatography Q->R S Final Product: N-[2-(2-Chlorophenoxy)propyl]- 2,4-dimethylaniline R->S

Caption: Experimental workflow from starting materials to the final product.

G R1 2-Chlorophenol I1 1-(2-Chlorophenoxy)-2-propanol R1->I1 + NaOH (cat.) R2 Propylene Oxide R2->I1 + NaOH (cat.) R3 TsCl I2 1-(2-Chlorophenoxy)-2-propyl tosylate R3->I2 + TEA R4 2,4-Dimethylaniline P N-[2-(2-Chlorophenoxy)propyl]- 2,4-dimethylaniline R4->P + K2CO3, Δ (SN2 Reaction) I1->I2 + TEA I2->P + K2CO3, Δ (SN2 Reaction)

Caption: Simplified chemical reaction pathway.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Step 1A Incomplete reaction; polymerization of propylene oxide.Ensure catalyst is active. Maintain temperature control during propylene oxide addition.
Tosylation (Step 1B) is incomplete Impure/degraded TsCl; insufficient base; moisture in reaction.Use freshly recrystallized TsCl[16]. Ensure all glassware and solvents are anhydrous. Use a slight excess of TEA.
Formation of chloride instead of tosylate In some cases, the chloride ion from triethylammonium hydrochloride can displace the newly formed tosylate.[17]Use pyridine as the base/solvent, which is less likely to cause this side reaction. Run the reaction at a consistently low temperature.
Low yield in N-alkylation (Step 2) Steric hindrance; poor nucleophilicity of aniline; tosylate decomposition.Increase reaction time and/or temperature. Consider a more polar aprotic solvent like DMF. Ensure the tosylate intermediate is pure.
Multiple alkylation products The secondary amine product reacts further.Use a slight excess of the aniline starting material to favor mono-alkylation. Monitor the reaction closely and stop it before significant di-alkylation occurs.

References

  • Agilent Technologies, Inc. (2024). 2-Chlorophenol Standard (1X1 mL)
  • OXFORD LAB FINE CHEM LLP.
  • Balchem Corporation. (2015).
  • Carl Roth GmbH + Co. KG.
  • Sigma-Aldrich. (2025).
  • Carl Roth GmbH + Co. KG.
  • Ted Pella, Inc. (2017). Safety Data Sheet Product No. 18601 Propylene Oxide.
  • CDH Fine Chemical.
  • CPAchem Ltd.
  • Thermo Fisher Scientific.
  • Sigma-Aldrich. (2025).
  • Lee, I., et al. (1985). Nucleophilic substitution reaction of benzyl benzenesulfonates with anilines in MeOH-MeCN mixtures-I. Tetrahedron.
  • Various Authors. (2013). How can I tosylate a hindered secondary alcohol?
  • ILO and WHO. (2021). ICSC 1762 - p-TOLUENESULFONYL CHLORIDE.
  • BASF. (2026).
  • Iranpoor, N., et al. (2004). An efficient and selective tosylation of alcohols with p-toluenesulfonic acid. Tetrahedron Letters.
  • Fisher Scientific. (2010).
  • New Jersey Department of Health.Propylene Oxide - Hazardous Substance Fact Sheet.
  • Li, W., et al. (2014).
  • Air Liquide.
  • Fisher Scientific. (2015).
  • Organic Synthesis.
  • Royal Society of Chemistry.
  • Sigma-Aldrich. (2025).
  • AccuStandard.CAS No.
  • Britton, E. C., & Holmes, R. D. (1933). Method of separating alkyl anilines. U.S.
  • Sigma-Aldrich. (2025).
  • Pearson+. (2024).
  • Westin, J.Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols.
  • BenchChem.A Technical Guide to the Mechanism of Action of the Tosyl Group in Tos-PEG7-OH.
  • Woodward, R. B., et al.
  • Chemistry Steps. (2024). Reactions of Aniline.
  • Google Patents. (2019). A kind of method for preparing N,N-dialkylaniline compound by alkylation of p-toluenesulfonic acid alkyl ester. CN109942436B.
  • MDPI. (2022).
  • Organic Syntheses Procedure.2,4-Dimethylquinoline.
  • Organic Syntheses Procedure.p-Nitrosodimethylaniline.
  • ChemicalBook.2-Chlorophenol synthesis.

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Method

Application Note &amp; Protocol: Establishing Optimal Solvent Systems for the Recrystallization of N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic determination of optimal solvent systems for the purification of N-[2-(2-Chloropheno...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic determination of optimal solvent systems for the purification of N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline via recrystallization. Recrystallization is a critical technique for achieving high purity of solid compounds, a prerequisite for accurate analytical characterization and subsequent use in research and development.[1][2][3] This guide outlines the fundamental principles of solvent selection, provides detailed protocols for systematic solvent screening, and explains the rationale behind each experimental step to ensure robust and reproducible results.

Introduction to Recrystallization and Compound Characteristics

Recrystallization is a purification technique based on the differential solubility of a compound in a given solvent at varying temperatures.[2][4][5] An ideal recrystallization solvent will dissolve the target compound completely at an elevated temperature (near the solvent's boiling point) but will have limited solubility for the compound at lower temperatures (room temperature or below), allowing for the formation of pure crystals upon cooling while impurities remain in the solution (mother liquor).[5][6][7]

Compound Profile: N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline

  • 2,4-Dimethylaniline: This parent aniline is a non-polar organic compound with high solubility in organic solvents like ethanol, ether, and benzene, and limited solubility in water.[8] It is a liquid at room temperature but solidifies below its melting point.[8]

  • 2-Chlorophenoxypropyl group: The presence of the chlorophenoxy group and the propyl chain further contributes to the non-polar, hydrophobic nature of the molecule. A structurally similar compound, N-[2-(4-chlorophenoxy)propyl]-2,6-dimethylaniline, has a computed XLogP3 value of 5.4, indicating significant lipophilicity.[9]

Based on this analysis, N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline is predicted to be a non-polar, solid organic compound with good solubility in non-polar organic solvents and poor solubility in polar solvents like water. This prediction forms the basis of our solvent selection strategy, guided by the principle of "like dissolves like".[6]

Systematic Approach to Solvent Selection

A systematic approach is crucial for efficiently identifying the optimal solvent system. The workflow involves an initial screening of single solvents, followed by the exploration of mixed-solvent systems if a suitable single solvent is not found.

Workflow for Solvent System Optimization

The following diagram illustrates the logical progression for determining the optimal recrystallization solvent system.

Recrystallization_Workflow cluster_screening Phase 1: Initial Solvent Screening cluster_evaluation Phase 2: Evaluation cluster_mixed_solvent Phase 3: Mixed-Solvent System Development cluster_optimization Phase 4: Optimization & Scale-Up Start Start with Crude Compound SolubilityTest Small-Scale Solubility Tests (Polar & Non-Polar Solvents) Start->SolubilityTest EvaluateSingle Evaluate Single Solvents: - Good solubility when hot? - Poor solubility when cold? - Crystal formation upon cooling? SolubilityTest->EvaluateSingle IdealSingle Ideal Single Solvent Found EvaluateSingle->IdealSingle Yes NotIdeal No Ideal Single Solvent EvaluateSingle->NotIdeal No Optimize Optimize Conditions: - Solvent Ratios - Cooling Rate IdealSingle->Optimize SelectPair Select a Miscible Solvent Pair: - 'Good' solvent (high solubility) - 'Poor' solvent (low solubility) NotIdeal->SelectPair MixedSolventTest Perform Mixed-Solvent Recrystallization Test SelectPair->MixedSolventTest EvaluateMixed Evaluate Mixed Solvent: - Good crystal recovery? - High purity? MixedSolventTest->EvaluateMixed EvaluateMixed->SelectPair No, try new pair IdealMixed Optimal Mixed System Found EvaluateMixed->IdealMixed Yes IdealMixed->Optimize ScaleUp Scale-Up Recrystallization Optimize->ScaleUp End Pure Compound Obtained ScaleUp->End

Caption: Workflow for systematic solvent selection.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Protocol 1: Single-Solvent Screening

This protocol aims to identify a single solvent that meets the criteria for a good recrystallization solvent.

Materials:

  • Crude N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline (~10-20 mg per test)

  • Test tubes

  • Heating block or water bath

  • Vortex mixer

  • Selection of solvents (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, hexane, cyclohexane)

Procedure:

  • Place approximately 10-20 mg of the crude compound into a test tube.

  • Add the selected solvent dropwise at room temperature, vortexing after each addition. Observe if the compound dissolves readily. An ideal solvent should not dissolve the compound at room temperature.[6]

  • If the compound is insoluble at room temperature, begin heating the test tube in a heating block or water bath while continuing to add the solvent dropwise until the solid completely dissolves. Note the approximate volume of solvent used.

  • Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • Observe for crystal formation. If no crystals form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath to induce crystallization.[4]

  • Record your observations for each solvent tested, as detailed in the table below.

Data Presentation: Single-Solvent Screening Results (Hypothetical)

SolventSolubility at RT (25°C)Solubility at Elevated Temp.Crystal Formation on CoolingObservations
WaterInsolubleInsolubleNoneCompound is immiscible.
MethanolSparingly SolubleSolubleRapid, fine powderPotential for good recovery, but rapid precipitation may trap impurities.
EthanolSparingly SolubleSolubleSlow, well-formed crystalsPromising candidate.
IsopropanolSlightly SolubleSolubleVery slow, large crystalsGood crystal quality, but may have lower yield due to higher cold solubility.
AcetoneSoluble--Too soluble at room temperature.
TolueneSoluble--Too soluble at room temperature.
HexaneInsolubleSparingly SolubleOiled out initiallyCompound may have melted before dissolving; not ideal.
Protocol 2: Mixed-Solvent System Development

This protocol is employed when no single solvent is ideal. A mixed-solvent system consists of a "good" solvent in which the compound is highly soluble and a "poor" solvent in which the compound is insoluble, with the two solvents being miscible.[6] A common example is an ethanol/water mixture.[6]

Materials:

  • Crude N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Graduated cylinders or pipettes

  • Selected "good" solvent (e.g., ethanol)

  • Selected "poor" solvent (e.g., water)

Procedure:

  • Place the crude compound in an Erlenmeyer flask.

  • Heat the "good" solvent (ethanol) and add the minimum amount required to completely dissolve the compound at an elevated temperature.

  • Continue heating the solution and slowly add the "poor" solvent (water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.[6]

  • Add a few more drops of the "good" solvent (ethanol) until the solution becomes clear again.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with a small amount of an ice-cold mixture of the two solvents to remove any adhering mother liquor.[4]

  • Dry the purified crystals.

Troubleshooting Common Recrystallization Issues

  • Oiling Out: If the compound separates as a liquid instead of a solid, it may be because the boiling point of the solvent is higher than the melting point of the compound, or the solution is too supersaturated. To remedy this, add more of the "good" solvent, reheat to dissolve the oil, and allow it to cool more slowly.[4]

  • No Crystal Formation: If crystals do not form upon cooling, the solution may be too dilute. Try evaporating some of the solvent to increase the concentration. Alternatively, induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of the pure compound.[3][4]

  • Colored Impurities: If the recrystallized product is still colored, the colored impurities may be soluble in the chosen solvent system. In such cases, activated charcoal can be added to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.[6]

Conclusion

The successful recrystallization of N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline relies on the systematic selection of an appropriate solvent system. Based on its structural characteristics, a non-polar to moderately polar single solvent like ethanol or isopropanol, or a mixed-solvent system such as ethanol-water, is likely to be effective. By following the detailed protocols and logical workflow presented in this guide, researchers can efficiently identify the optimal conditions to achieve high purity of the target compound, ensuring the reliability and accuracy of subsequent scientific investigations.

References

  • Technical Support Center: Recrystallization of Substituted Anilines - Benchchem. (n.d.).
  • Recrystallization. (n.d.).
  • List the most important criteria for selecting a recrystallization solvent. (n.d.).
  • 2,4-Dimethylaniline - Solubility of Things. (n.d.).
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.).
  • N-[2-(4-chlorophenoxy)propyl]-2,6-dimethylaniline | C17H20ClNO | CID 54798184 - PubChem. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, May 10).
  • Recrystallization - Chemistry LibreTexts. (2023, January 29).
  • Recrystallization with two solvents : r/Chempros - Reddit. (2019, December 18).
  • SOP: CRYSTALLIZATION - UCT Science. (n.d.).
  • Finding the best solvent for recrystallisation student sheet. (2021, September).
  • Recrystallization Definition, Principle &Purpose - PraxiLabs. (2022, November 7).
  • 2,4-Dimethyl aniline | 95-68-1 - ChemicalBook. (2026, January 13).
  • 2,4-Dimethylaniline = 99 95-68-1 - Sigma-Aldrich. (n.d.).

Sources

Application

Application Note: In Vitro Characterization of N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline as a Putative Kinase Inhibitor

Introduction N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline is a novel small molecule with structural motifs suggesting potential bioactivity. The presence of an aniline core, substituted with a chlorophenoxy group, i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline is a novel small molecule with structural motifs suggesting potential bioactivity. The presence of an aniline core, substituted with a chlorophenoxy group, indicates that it may interact with protein kinases, a class of enzymes frequently targeted in drug discovery for various diseases, including cancer. Receptor Tyrosine Kinases (RTKs) are a major class of these enzymes that regulate critical cellular processes such as proliferation, differentiation, and survival.[1][2][3] Dysregulation of RTK signaling is a hallmark of many cancers, making them prime targets for therapeutic intervention.[2][3]

This document provides a comprehensive guide for the in vitro characterization of N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline (hereinafter referred to as "Compound-X") as a putative inhibitor of a representative RTK, the Epidermal Growth Factor Receptor (EGFR). The protocols detailed herein describe a tiered approach, beginning with a direct biochemical assay to determine inhibitory potency (IC50), followed by cell-based assays to confirm target engagement and evaluate the downstream phenotypic effects on cancer cell proliferation.

Compound Information and Handling

Physicochemical Properties
PropertyValue (Estimated)Source
Molecular Formula C₁₇H₂₀ClNOPubChem
Molecular Weight 289.8 g/mol PubChem[4]
XLogP3 5.4PubChem[4]
Appearance Likely a solid or oil-
Solubility Soluble in DMSO, Ethanol; Poorly soluble in waterInferred from high XLogP3
Safety, Handling, and Storage

Compound-X is a novel chemical entity with an unknown toxicological profile. The structural components (dimethylaniline, chlorophenoxy) warrant careful handling.[5][6][7]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[5][8][9]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[6] Avoid contact with skin and eyes.[8][9]

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO). Aliquot into small volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the solid compound and DMSO stock solutions at -20°C or -80°C, protected from light and moisture.[6]

Protocol 1: Biochemical Kinase Inhibition Assay (IC50 Determination)

This protocol determines the concentration of Compound-X required to inhibit 50% of EGFR kinase activity (IC50). We will use a luminescence-based kinase assay that quantifies the amount of ADP produced, which is directly proportional to kinase activity.[10][11]

Principle

The assay is performed in two steps. First, the kinase reaction is performed where active EGFR phosphorylates a substrate peptide using ATP, generating ADP. In the second step, a detection reagent is added that depletes the remaining ATP and converts the generated ADP into ATP. This newly synthesized ATP is then used by a luciferase to generate a light signal that is proportional to the initial kinase activity.

Workflow Diagram

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_inhibitor Prepare Serial Dilutions of Compound-X in DMSO add_inhibitor Add Compound-X Dilutions to 384-well Plate prep_inhibitor->add_inhibitor prep_kinase Prepare Kinase Reaction Master Mix (EGFR, Substrate, ATP, Buffer) add_kinase Add Kinase Master Mix to Initiate Reaction prep_kinase->add_kinase add_inhibitor->add_kinase incubate_rt Incubate at Room Temp (e.g., 60 min) add_kinase->incubate_rt add_adpglo Add ADP-Glo™ Reagent incubate_rt->add_adpglo incubate_adpglo Incubate (40 min) add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent incubate_adpglo->add_detection incubate_detection Incubate (30-60 min) add_detection->incubate_detection read_lum Read Luminescence (Plate Reader) incubate_detection->read_lum normalize Normalize Data to Controls (% Inhibition) read_lum->normalize plot Plot % Inhibition vs. [Log Compound-X] normalize->plot fit_curve Fit Sigmoidal Dose-Response Curve plot->fit_curve calc_ic50 Determine IC50 Value fit_curve->calc_ic50

Caption: Workflow for IC50 determination using a luminescence-based kinase assay.

Materials
  • Recombinant active human EGFR kinase

  • Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

  • ATP, high purity

  • Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)

  • Compound-X

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well assay plates

  • Multichannel pipettes

  • Luminometer plate reader

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare an 11-point, 3-fold serial dilution of Compound-X in 100% DMSO, starting from 1 mM. This will create a concentration range to test.

    • Include a DMSO-only control (vehicle control, represents 0% inhibition).

    • Include a known EGFR inhibitor (e.g., Gefitinib) as a positive control for assay validation.

  • Assay Plate Setup:

    • Transfer a small volume (e.g., 50 nL) of each compound dilution into the appropriate wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a kinase reaction master mix containing kinase buffer, ATP (at a concentration near its Km for the enzyme, e.g., 10 µM), and the kinase substrate.

    • Add the active EGFR enzyme to this mix immediately before starting the reaction. The final enzyme concentration should be optimized to produce a robust signal.

    • Add 5 µL of the enzyme-containing master mix to each well of the assay plate to start the reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the unused ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into a luminescent signal.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader.

Data Analysis
  • Normalization: Calculate the percent inhibition for each concentration of Compound-X using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_MaxInhibition) / (Signal_Vehicle - Signal_MaxInhibition))

    • Signal_Compound is the luminescence from wells with Compound-X.

    • Signal_Vehicle is the average luminescence from the DMSO-only wells (0% inhibition).

    • Signal_MaxInhibition is the average signal from a high concentration of a potent control inhibitor (100% inhibition).

  • Curve Fitting:

    • Plot the % Inhibition versus the logarithm of the Compound-X concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using a suitable software package (e.g., GraphPad Prism).[12][13]

    • The IC50 is the concentration of the compound that corresponds to 50% inhibition on the fitted curve.[14][15]

Protocol 2: Cell-Based Target Engagement (Western Blot)

This protocol verifies that Compound-X inhibits EGFR phosphorylation in a cellular context. A reduction in the phosphorylated form of EGFR (p-EGFR) upon compound treatment indicates target engagement.[16][17]

Hypothesized Signaling Pathway

G EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization CompoundX Compound-X CompoundX->Dimerization Inhibits pEGFR p-EGFR (Active) Dimerization->pEGFR Downstream Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) pEGFR->Downstream Proliferation Cell Proliferation, Survival Downstream->Proliferation

Caption: Hypothesized inhibition of EGFR signaling by Compound-X.

Materials
  • A549 (human lung carcinoma) or similar EGFR-expressing cell line

  • Cell culture medium (e.g., F-12K) with 10% Fetal Bovine Serum (FBS)

  • Human Epidermal Growth Factor (EGF)

  • Compound-X

  • Phosphatase and protease inhibitor cocktails

  • RIPA Lysis Buffer

  • BCA Protein Assay Kit

  • SDS-PAGE equipment and reagents

  • PVDF membranes

  • Blocking buffer (5% Bovine Serum Albumin (BSA) in TBST)[16][18]

  • Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Step-by-Step Methodology
  • Cell Culture and Treatment:

    • Plate A549 cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 16-24 hours by replacing the growth medium with serum-free medium. This reduces basal EGFR activity.

    • Pre-treat cells with various concentrations of Compound-X (e.g., 0.1, 1, 10 µM) or DMSO vehicle for 2 hours.

    • Stimulate the cells with 50 ng/mL of EGF for 10 minutes to induce EGFR phosphorylation. Include an unstimulated (no EGF) control.

  • Cell Lysis:

    • Immediately place plates on ice and wash cells twice with ice-cold PBS.

    • Add ice-cold RIPA buffer supplemented with fresh phosphatase and protease inhibitors to each well.[18][19]

    • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate).

  • Western Blotting:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature 20-30 µg of protein from each sample by boiling in SDS-PAGE sample buffer.[16][18]

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[18]

    • Block the membrane for 1 hour at room temperature in 5% BSA in TBST. Note: Avoid using milk for blocking when detecting phosphoproteins, as it contains casein which can cause high background.[17][18][19]

    • Incubate the membrane overnight at 4°C with the anti-phospho-EGFR primary antibody diluted in blocking buffer.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again three times with TBST.

    • Apply ECL substrate and visualize the bands using a chemiluminescence imager.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped of antibodies and re-probed with an anti-total-EGFR antibody.

Protocol 3: Cell Proliferation / Viability Assay

This protocol measures the effect of Compound-X on the proliferation and viability of cancer cells, which is the expected downstream consequence of inhibiting a growth factor receptor like EGFR. The MTT assay is a colorimetric assay that measures metabolic activity as an indicator of cell viability.[20][21]

Principle

Metabolically active cells contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[20] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring its absorbance after solubilization.

Materials
  • A549 cells

  • Complete growth medium

  • Compound-X

  • MTT Reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Clear, flat-bottomed 96-well plates

  • Spectrophotometer (plate reader)

Step-by-Step Methodology
  • Cell Seeding:

    • Seed A549 cells into a 96-well plate at an optimized density (e.g., 3,000-5,000 cells/well in 100 µL of medium).[20][22] Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of Compound-X in complete growth medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of Compound-X. Include a vehicle (DMSO) control.

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 10 µL of MTT Reagent to each well.[20]

    • Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for at least 2 hours at room temperature in the dark, with gentle shaking, to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis
  • Normalization: Calculate the percent cell viability for each concentration relative to the vehicle-treated control cells. % Viability = 100 * (Absorbance_Compound / Absorbance_Vehicle)

  • Curve Fitting:

    • Plot the % Viability versus the logarithm of the Compound-X concentration.

    • Fit the data to a four-parameter logistic curve to determine the GI50 (concentration for 50% Growth Inhibition) or IC50 value.[14]

Expected Quantitative Data Summary
AssayParameterExpected ResultInterpretation
Biochemical Assay EGFR Kinase IC50e.g., < 1 µMHigh value indicates potent direct inhibition of the enzyme.
Western Blot p-EGFR LevelsDose-dependent decreaseConfirms the compound engages and inhibits the target in cells.
Cell Proliferation A549 GI50e.g., < 10 µMDemonstrates a functional anti-proliferative effect on cancer cells.

References

  • Lemmon, M. A., & Schlessinger, J. (2010). Cell-to-cell signaling by receptor tyrosine kinases. Cell, 141(7), 1117–1134. [Link]

  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved February 21, 2026, from [Link]

  • Brimo, I. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved February 21, 2026, from [Link]

  • Wikipedia. (n.d.). IC50. Retrieved February 21, 2026, from [Link]

  • Moon, S., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(18), e2548. [Link]

  • Bio-Rad. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved February 21, 2026, from [Link]

  • Nishizuka, Y. (1995). Protein kinase C and lipid signaling for sustained cellular responses. FASEB J., 9(7), 484-496. [Link]

  • Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers, 9(5), 52. [Link]

  • Schlessinger, J. (2000). Cell signaling by receptor tyrosine kinases. Cell, 103(2), 211–225. [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved February 21, 2026, from [Link]

  • Wikipedia. (n.d.). Receptor tyrosine kinase. Retrieved February 21, 2026, from [Link]

  • Ward, C. W., & Lawrence, M. C. (2014). Mechanisms of Activation of Receptor Tyrosine Kinases: Monomers or Dimers. Cells, 3(2), 324–344. [Link]

  • Bio-Techne. (n.d.). Tips to Optimize your Western Blot for Phosphorylated Protein Detection. Retrieved February 21, 2026, from [Link]

  • StarrLab. (2016, May 22). Proliferation MTT/MTS assay. Retrieved February 21, 2026, from [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. [Link]

  • Polgár, T., et al. (2014). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 16(4), 813–824. [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128–134. [Link]

  • ResearchGate. (2022, October 3). I am looking for an accurate method for determining the IC50 value? Retrieved February 21, 2026, from [Link]

  • KISHIDA CHEMICAL CO., LTD. (2024, September 19). Safety Data Sheet: N,N-Dimethylaniline. Retrieved February 21, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54798184, N-[2-(4-chlorophenoxy)propyl]-2,6-dimethylaniline. Retrieved February 21, 2026, from [Link]

  • DC Fine Chemicals. (2024, November 4). Safety Data Sheet: 2,4-Dimethylaniline. Retrieved February 21, 2026, from [Link]

  • Occupational Safety and Health Administration. (n.d.). N,N-DIMETHYLANILINE. Retrieved February 21, 2026, from [Link]

Sources

Method

Storage Conditions and Shelf-Life Stability Assessment of N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline

An Application Guide **Abstract This technical guide provides a comprehensive framework for the appropriate storage, handling, and stability assessment of the chemical compound N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethyla...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide

**Abstract

This technical guide provides a comprehensive framework for the appropriate storage, handling, and stability assessment of the chemical compound N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline. Due to the absence of specific public stability data for this molecule, this document synthesizes information based on the known chemical reactivity of its constituent functional groups—a substituted aniline and a chlorophenoxy ether. We present scientifically grounded recommendations for storage conditions to minimize degradation and a detailed protocol for conducting a formal shelf-life stability study. The methodologies are adapted from the principles outlined in the International Council for Harmonisation (ICH) Q1A(R2) guidelines to ensure a robust and self-validating approach suitable for research and drug development professionals.[1][2]

Introduction and Chemical Profile

N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline is a molecule incorporating three key structural features: a 2,4-dimethylaniline core, a 2-chlorophenoxy ring, and a propyl ether linkage. The long-term stability of this compound is critical for ensuring the reproducibility of experimental results, maintaining its purity as a reference standard, and defining its shelf-life in formulated products.

The primary modes of potential degradation are inferred from its structure:

  • Aniline Moiety: The dimethylaniline portion is susceptible to oxidation. The lone pair of electrons on the nitrogen atom can be oxidized, and the electron-rich aromatic ring is activated towards oxidative processes. This degradation is often catalyzed by light, air (oxygen), and trace metals, frequently resulting in the formation of colored impurities and polymeric byproducts.[3][4]

  • Ether Linkage: The aryl ether bond is generally stable under neutral, basic, and mild acidic conditions and is resistant to mild oxidizing and reducing agents.[5] Cleavage typically requires harsh conditions, such as concentrated hydrogen halides at elevated temperatures, which are not encountered during standard storage.[5] Therefore, degradation via ether cleavage is considered a low-risk pathway under recommended storage conditions.

  • Chlorophenoxy Group: The chlorinated aromatic ring is relatively stable but can participate in photochemical reactions if exposed to sufficient energy (i.e., UV light).

Given these characteristics, the principal stability concerns are oxidative and photolytic degradation originating from the aniline moiety.

Recommended Storage and Handling Protocols

To preserve the integrity of N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline, strict adherence to proper storage and handling procedures is essential. The following conditions are recommended based on best practices for handling air- and light-sensitive aniline compounds.[6]

Table 1: Recommended Storage Conditions

ParameterRecommended ConditionRationale & Expert Insights
Temperature Long-Term: 2–8 °C Short-Term: Room Temperature (≤ 25 °C)Refrigeration minimizes the rate of all chemical reactions, including oxidation. Avoid freezing unless the compound's solid-state stability is confirmed, as freeze-thaw cycles can introduce moisture.
Atmosphere Inert Gas (Argon or Nitrogen)Displacement of atmospheric oxygen is the most critical step in preventing oxidative degradation of the aniline functional group.[4] Backfilling containers with an inert gas after each use is strongly advised.
Light Exposure Protect from LightStore in amber glass vials or in a light-proof secondary container (e.g., a dark cabinet or box). Photolytic degradation can generate radical species that accelerate decomposition.[7]
Container Tightly Sealed, Type I Borosilicate Amber Glass Vial with PTFE-lined capPrevents exposure to air and moisture. The inert nature of borosilicate glass and PTFE minimizes the risk of leaching or catalytic degradation.
Incompatibilities Strong Oxidizing Agents, Strong Acids, Acid Chlorides, Acid AnhydridesThese substances can react violently or catalytically degrade the compound.[4] Store separately from these chemical classes.

Handling Protocol:

  • Equilibrate the container to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.

  • Handle the compound in a controlled environment, preferably within a glove box or under a gentle stream of inert gas.

  • Use clean, dry spatulas and glassware made of non-reactive materials.

  • After dispensing, flush the container headspace with argon or nitrogen before tightly resealing the cap.

  • Document the date of opening and each subsequent access on the container label.

Shelf-Life Stability Study Protocol

A formal stability study is necessary to empirically determine the shelf-life and re-test period for the compound. This protocol is designed as a robust, self-validating system based on ICH Q1A(R2) principles.[8][9][10]

Objective

To evaluate the stability of a single batch of N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline under defined long-term and accelerated storage conditions and to identify potential degradation products.

Experimental Design

G cluster_prep Phase 1: Preparation cluster_storage Phase 2: Storage Conditions cluster_testing Phase 3: Time-Point Testing cluster_analysis Phase 4: Analysis & Reporting start Source Single High-Purity Batch (Purity >99%) char Characterize Initial Sample (T=0) (HPLC, LC-MS, Appearance) start->char pack Package Samples in Amber Vials (Inert Atmosphere) char->pack long_term Long-Term Storage 25°C ± 2°C / 60% RH ± 5% RH pack->long_term Distribute Samples accelerated Accelerated Storage 40°C ± 2°C / 75% RH ± 5% RH pack->accelerated Distribute Samples t_long Test Points (Months): 3, 6, 9, 12, 18, 24, 36 long_term->t_long Pull Samples t_accel Test Points (Months): 1, 3, 6 accelerated->t_accel Pull Samples analytics Perform Analytical Tests: - HPLC for Purity & Degradants - Appearance, Color - LC-MS for Peak ID t_long->analytics t_accel->analytics data Analyze Data Trends (Purity vs. Time) analytics->data report Establish Shelf-Life & Re-Test Period data->report

Caption: Workflow for the Shelf-Life Stability Study.

Step-by-Step Methodology

1. Materials and Batch Selection:

  • Utilize a single, well-characterized batch of N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline with an initial purity of ≥99%, as determined by a validated analytical method.

  • Document the batch number, initial purity, and date of manufacture.

2. Sample Preparation and Storage:

  • Aliquot approximately 5-10 mg of the compound into individual 2 mL amber glass vials.

  • Flush each vial with dry argon or nitrogen for 30 seconds.

  • Immediately seal with a PTFE-lined screw cap.

  • Place the vials into validated stability chambers set to the conditions specified in Table 2.

Table 2: ICH-Based Stability Conditions and Testing Schedule

Storage ConditionTemperatureRelative HumidityMinimum DurationTesting Time Points (Months)
Long-Term 25°C ± 2°C60% RH ± 5% RH24 months0, 3, 6, 9, 12, 18, 24
Accelerated 40°C ± 2°C75% RH ± 5% RH6 months0, 1, 3, 6

3. Analytical Methodology (Stability-Indicating Method): A stability-indicating analytical method is one that can accurately quantify the active compound and resolve it from any degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is recommended.[11][12]

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase (Example): Gradient elution using (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at a wavelength determined by the compound's UV spectrum (e.g., 254 nm or λmax).

  • Injection Volume: 10 µL.

  • Method Validation: Before initiating the study, the analytical method must be validated for specificity (forced degradation study), linearity, accuracy, precision (repeatability and intermediate precision), and sensitivity (LOD/LOQ) according to standard validation protocols.

4. Testing and Data Collection:

  • At each time point, pull three vials from each storage condition.

  • Perform a visual inspection and note any changes in appearance (e.g., color, texture).

  • Prepare samples for HPLC analysis according to a validated procedure.

  • Analyze the samples and calculate the purity (as a percentage of the initial area) and the area of any degradation products.

  • For any significant degradation peak, use LC-MS to obtain mass data for structural elucidation.

5. Acceptance Criteria: A significant change is defined as:

  • A decrease in purity/assay of more than 5% from the initial value.

  • Any specified degradation product exceeding its acceptance criterion (e.g., >0.5%).

  • Failure to meet the acceptance criteria for appearance (e.g., significant color change).

If a significant change occurs during the accelerated study, testing at an intermediate condition (e.g., 30°C / 65% RH) may be warranted.[9] The shelf-life is determined by the time at which the compound no longer meets the acceptance criteria under long-term storage conditions.

Potential Degradation Pathways

The primary degradation route is anticipated to be the oxidation of the aniline moiety. This can proceed through several mechanisms, including N-oxidation and ring hydroxylation, ultimately leading to the formation of colored oligomers or polymers.

Degradation Parent N-[2-(2-Chlorophenoxy)propyl]- 2,4-dimethylaniline N_Oxide N-Oxide Derivative Parent->N_Oxide [O] Air, Light Hydroxylated Ring-Hydroxylated Species Parent->Hydroxylated [O] •OH radicals Dimer Oxidative Dimers N_Oxide->Dimer Hydroxylated->Dimer Polymer Colored Polymers Dimer->Polymer Further Oxidation

Caption: Inferred Oxidative Degradation Pathways.

Conclusion

While N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline lacks specific published stability data, a conservative and scientifically sound approach to its storage and handling can be derived from the known chemistry of its functional groups. To ensure maximum integrity, the compound should be stored refrigerated (2-8 °C), under an inert atmosphere, and protected from light. For applications requiring a defined shelf-life, conducting a formal stability study as outlined in this guide is imperative. This protocol provides a robust framework for generating the necessary data to establish a reliable re-test date and understand the compound's degradation profile.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Maassen, S. (n.d.). ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). GMP-Verlag. [Link]

  • ICH. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Pharma Compliance. (2025). Q1A (R2) A deep dive in Stability Studies. YouTube. [Link]

  • Ganiyu, S. A., et al. (2019). Aniline degradation by electrocatalytic oxidation. ResearchGate. [Link]

  • Han, D., et al. (2024). Biodegradation of Crude Oil and Aniline by Heavy Metal-Tolerant Strain Rhodococcus sp. DH-2. PMC. [Link]

  • Mucha, K., et al. (2010). Mechanism of aniline degradation by yeast strain Candida methanosorbosa BP-6. PubMed. [Link]

  • El-Sayed, W. S., et al. (2018). Molecular Characterization of Aniline Biodegradation by Some Bacterial Isolates having Unexpressed Catechol 2,3-Dioxygenase Gene. Journal of Pure and Applied Microbiology. [Link]

  • Wang, C., et al. (2024). Identification of Aniline-Degrading Bacteria Using Stable Isotope Probing Technology and Prediction of Functional Genes in Aerobic Microcosms. MDPI. [Link]

  • Kishida Chemical Co., Ltd. (2024). Safety Data Sheet: N,N-Dimethylaniline. [Link]

  • National Center for Biotechnology Information. (n.d.). N-[2-(4-chlorophenoxy)propyl]-2,6-dimethylaniline. PubChem. [Link]

  • Ministry of the Environment, Japan. (n.d.). Analytical Methods. [Link]

  • Uchimura, H., et al. (2011). Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. PMC. [Link]

  • CK-12 Foundation. (2026). Physical and Chemical Properties of Ethers. [Link]

  • Movassaghi, M., & Schmidt, M. A. (2012). Synthesis of Aryl Ethers via a Sulfonyl Transfer Reaction. ACS Publications. [Link]

  • U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. [Link]

  • Apostoli, P., et al. (1995). Analytical methods for the determination of urinary 2,4-dichlorophenoxyacetic acid and 2-methyl-4-chlorophenoxyacetic acid in occupationally exposed subjects and in the general population. PubMed. [Link]

  • Medley, D. (2021). Could this be a case for Mulder and Scully? - Aryl ether synthesis under mild conditions. Totally Synthetic Blog. [Link]

  • Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation). [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. [Link]

  • Occupational Safety and Health Administration. (2021). N,N-DIMETHYLANILINE. [Link]

  • U.S. Environmental Protection Agency. (n.d.). N,N-Dimethylaniline. [Link]

  • Sznitowska, M., & Klunder, B. (2001). Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield of N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline synthesis

Technical Support Center: Optimization of N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline Synthesis Case ID: #ARYL-AMINE-OPT-04 Status: Open for Resolution Assigned Specialist: Senior Application Scientist, Process Che...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline Synthesis

Case ID: #ARYL-AMINE-OPT-04 Status: Open for Resolution Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely experiencing yield ceilings between 40-60% when synthesizing N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline. This specific transformation presents a "perfect storm" of kinetic barriers: the steric hindrance of the ortho-methyl group on the 2,4-dimethylaniline (2,4-xylidine) significantly retards nucleophilic attack, while the inductive effect of the alkyl chain often promotes polyalkylation once the product is formed.

This guide moves beyond basic stoichiometry. We will dissect the reaction kinetics, provide a self-validating troubleshooting matrix, and propose a mechanism-based protocol switch if your current pathway is hitting a thermodynamic wall.

Part 1: The Reaction Landscape (Visualized)

To solve the yield problem, we must visualize the competing pathways. The diagram below illustrates the kinetic competition between the desired mono-alkylation and the parasitic side reactions (polyalkylation and elimination).

ReactionNetwork cluster_0 Critical Failure Mode Start 2,4-Dimethylaniline + Alkylating Agent TS1 Transition State (Sterically Hindered) Start->TS1 Slow (k1) High Ea due to o-Me Elim Elimination Byproduct (Allyl Ether) Start->Elim Side Reaction Base-promoted E2 Product Target Mono-Amine (Secondary) TS1->Product SN2 Substitution OverAlk Bis-Alkylated Impurity (Tertiary Amine) Product->OverAlk Fast (k2) Product is more nucleophilic

Figure 1: Kinetic competition map. Note that k2 (over-alkylation) is often > k1 (product formation) because the product is more electron-rich and the alkyl chain pushes the amine away from the ortho-methyl steric clash.

Part 2: Critical Process Parameters (CPP) & Troubleshooting

If you are performing Direct Alkylation (using a halide/tosylate precursor), consult the matrix below. This method is notoriously difficult for this specific substrate due to the 2,4-dimethyl substitution pattern.

Troubleshooting Matrix
ObservationRoot Cause AnalysisCorrective Action (The "Fix")
Low Conversion (<50%) Steric Shielding: The ortho-methyl group blocks the N-lone pair. The electrophile cannot access the nitrogen effectively.Switch to Finkelstein Conditions: Add 10-20 mol% NaI or KI . This converts the alkyl chloride to a highly reactive alkyl iodide in situ, accelerating k1 without increasing temperature (which causes degradation).
"Bis" Spot on TLC/LCMS Polyalkylation: The product is a secondary amine, which is more nucleophilic than the starting aniline.[1]Stoichiometric Force: Increase the aniline:electrophile ratio to 3:1 or 5:1 . The excess aniline statistically protects the product. Recover excess aniline via acid/base extraction.
Olefin Impurity E2 Elimination: Strong bases (e.g., NaOH, KOH) or high heat cause the alkyl halide to eliminate HCl, forming an allyl ether instead of the amine.Base Softening: Switch to K₂CO₃ or DIPEA in Acetonitrile. Avoid strong hydroxide bases. Keep temperature <80°C.
Reaction Stalls Halide Inhibition: Buildup of chloride/bromide salts inhibits the reaction surface (if heterogeneous).Phase Transfer Catalysis: Add 5 mol% Tetrabutylammonium Bromide (TBAB) to solubilize the carbonate base and improve kinetics.

Part 3: The "Gold Standard" Protocol (Reductive Amination)

If direct alkylation yields remain stubborn (<60%), you must switch mechanisms. Reductive Amination is the superior pathway for hindered anilines because the intermediate iminium ion formation is reversible, and the reduction step is irreversible and highly selective.

Why this works for 2,4-Dimethylaniline:
  • Selectivity: The reducing agent (Sodium Triacetoxyborohydride) attacks the iminium ion much faster than the ketone, preventing side reactions.

  • Sterics: Once the mono-alkylated product is formed, it is too sterically hindered to form a second iminium ion, effectively stopping polyalkylation.

Optimized Protocol

Reagents:

  • Substrate: 2,4-Dimethylaniline (1.0 equiv)

  • Carbonyl Precursor: 1-(2-chlorophenoxy)propan-2-one (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF

  • Catalyst: Acetic Acid (AcOH) (1.0 - 2.0 equiv)

Step-by-Step Methodology:

  • Imine Formation (The Setup):

    • Charge a dry flask with 2,4-dimethylaniline and the ketone in DCE.

    • Add Acetic Acid . Crucial Step: The acid protonates the carbonyl, making it susceptible to the weak nucleophile (the hindered aniline).

    • Stir at Room Temperature (RT) for 30-60 minutes.

  • Reduction (The Trigger):

    • Add Sodium Triacetoxyborohydride (STAB) in one portion.

    • Note: STAB is mild and will not reduce the ketone before the imine forms.

    • Stir at RT for 12-16 hours under Nitrogen.

  • Quench & Workup:

    • Quench with saturated NaHCO₃ (gas evolution will occur).

    • Extract with DCM.

    • Self-Validating Check: The crude purity should be >90% mono-alkylated product with no bis-alkylated impurity.

Part 4: Frequently Asked Questions (Technical)

Q1: Why can't I just heat the alkylation reaction to 120°C to force conversion? A: Heating 2,4-dimethylaniline with an alkyl halide above 100°C promotes Hofmann-Martius rearrangement (migration of the alkyl group to the aromatic ring) and polymerization. It also accelerates the E2 elimination of your alkylating agent. You will get a "tar" rather than a clean product.

Q2: I am using NaH (Sodium Hydride) to deprotonate the aniline first. Is this correct? A: No. While this creates a potent nucleophile (an amide anion), it is too basic. It will likely deprotonate the alpha-carbon of your phenoxy-alkyl halide, leading to immediate elimination or epoxide formation. Stick to weak bases (K₂CO₃) or the reductive amination route.

Q3: My product co-elutes with the starting aniline. How do I purify it? A: This is common.[2]

  • Chemical Method: React the crude mixture with Acetic Anhydride (1.1 equiv relative to remaining aniline). The primary aniline reacts rapidly to form an amide (Acetanilide), while the bulky secondary amine product reacts much slower. The amide is easily separated by column chromatography (very different Rf).

  • Distillation: If scale permits (>10g), fractional distillation under high vacuum is effective due to the boiling point difference created by the heavy phenoxy chain.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron, 58(42), 8529-8546.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. (Mechanistic grounding for Steric Hindrance in SN2 reactions).
  • BenchChem Technical Support. (2025). "Overcoming Polyalkylation in Friedel-Crafts and Amine Synthesis." (General troubleshooting for polyalkylation).

Sources

Optimization

Technical Support Center: Minimizing Degradation of N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline During Storage

Welcome to the technical support center for N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on minimizing degradation of this compound during storage and throughout your experimental workflows. As a molecule combining a substituted aniline and a chlorophenoxy ether, it is susceptible to specific degradation pathways that can impact experimental reproducibility and the integrity of your results. This document offers troubleshooting advice, frequently asked questions, and detailed protocols to ensure the stability and purity of your compound.

Understanding the Stability of N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline

N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline possesses three key structural features that influence its stability: the N-substituted 2,4-dimethylaniline moiety, the chlorophenoxy group, and the ether linkage. Each of these is susceptible to degradation under certain conditions. The aniline portion is prone to oxidation, which can be accelerated by exposure to light and air, often resulting in the formation of colored impurities. The chlorophenoxy group and the ether bond can undergo photodegradation and hydrolysis, particularly at elevated temperatures and non-neutral pH. Understanding these potential degradation pathways is crucial for implementing effective storage and handling strategies.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, linking them to potential degradation of N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline and offering solutions.

Q1: My stock solution of N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline has developed a yellow or brownish tint. What could be the cause?

A1: The appearance of a yellow or brown color is a common indicator of the oxidation of the aniline moiety.[1] Freshly purified anilines are often colorless or pale yellow, but exposure to air and/or light can lead to the formation of colored oxidation products.[2]

  • Causality: The nitrogen atom and the electron-rich aromatic ring of the 2,4-dimethylaniline portion of the molecule are susceptible to oxidation. This process can be initiated by atmospheric oxygen and accelerated by light.

  • Troubleshooting Steps:

    • Verify Purity: Analyze the discolored solution using a stability-indicating HPLC method (see Experimental Protocol 1) to quantify the parent compound and detect any new impurity peaks.

    • Solvent Check: Ensure the solvent used for your stock solution is of high purity and free of peroxides, which can accelerate oxidation.

    • Storage Review: Confirm that your stock solution is stored in an amber vial to protect it from light, and consider purging the headspace with an inert gas like nitrogen or argon before sealing to minimize contact with oxygen. Store at the recommended low temperature.

Q2: I am observing unexpected or inconsistent results in my biological assays. Could this be related to compound degradation?

A2: Yes, inconsistent assay results can be a significant indicator of compound degradation. The formation of degradation products can lead to a decrease in the effective concentration of the active compound or the introduction of new, biologically active species that interfere with the assay.

  • Causality: Degradation can occur through several pathways, including hydrolysis of the ether linkage, which would yield 2-chlorophenol and N-(2-hydroxypropyl)-2,4-dimethylaniline, or oxidation of the aniline ring. These degradants will have different chemical and physical properties, and potentially different biological activities, than the parent compound.

  • Troubleshooting Steps:

    • Fresh Sample Preparation: Prepare a fresh stock solution from a new or properly stored solid sample of N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline and repeat the assay.

    • LC-MS Analysis: Analyze your current stock solution and a freshly prepared one using LC-MS to identify potential degradation products. Compare the mass spectra with the expected masses of likely degradants.

    • Forced Degradation Study: To proactively understand potential issues, perform a forced degradation study (see Experimental Protocol 2) to generate likely degradation products and test their impact in your assay.

Q3: I have noticed a decrease in the peak area of my compound and the appearance of new peaks in my HPLC analysis over time. How can I identify the degradation products?

A3: The appearance of new peaks alongside a decrease in the parent peak is a clear sign of degradation. Identifying these products is key to understanding the degradation pathway.

  • Causality: The new peaks correspond to degradation products. Based on the structure of N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline, likely degradation pathways are hydrolysis and oxidation. Hydrolysis would cleave the ether bond, while oxidation would likely modify the aniline ring.

  • Troubleshooting Workflow:

  • Caption: Troubleshooting workflow for identifying degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline?

A1: For long-term stability, the solid compound should be stored at low temperatures, protected from light and moisture.

  • Temperature: Store at 2-8°C for short-term and -20°C for long-term storage.

  • Light: Use an amber glass vial or store the container in the dark.

  • Atmosphere: For maximum stability, store under an inert atmosphere (nitrogen or argon) to prevent oxidation.

  • Container: Ensure the container is tightly sealed to prevent moisture uptake.

Q2: How should I prepare and store stock solutions of N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline?

A2: The choice of solvent and storage conditions are critical for solution stability.

  • Solvent: Use high-purity, peroxide-free solvents. Dimethyl sulfoxide (DMSO) or ethanol are common choices.

  • Preparation: Prepare solutions fresh whenever possible. If storage is necessary, prepare small aliquots to minimize freeze-thaw cycles.

  • Storage: Store stock solutions in amber vials at -20°C or -80°C. Before sealing, consider purging the headspace with an inert gas.

Q3: What is the expected shelf-life of N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline?

A3: The shelf-life is highly dependent on storage conditions. When stored as a solid under the recommended conditions (cold, dark, inert atmosphere), the compound should be stable for years. Stock solutions are less stable and should ideally be used within a few weeks to a month, with their stability periodically checked by HPLC.

Q4: Are there any known incompatibilities for this compound?

A4: Yes, as an aniline derivative, it is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[3] Contact with these substances can lead to vigorous reactions and rapid degradation.

Quantitative Data Summary

While specific degradation kinetics for N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline are not extensively published, the following table summarizes the expected stability based on data for analogous compounds.

Stress ConditionParameterExpected Outcome for N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylanilineRationale/Supporting Evidence
Hydrolysis pHMore rapid degradation under alkaline conditions. Relatively stable in acidic to neutral pH.Hydrolysis of aryl ethers is often base-catalyzed.[4]
TemperatureIncreased temperature accelerates hydrolysis.The rate of hydrolytic degradation generally increases with higher temperatures.[5]
Oxidation AtmosphereDegradation in the presence of oxygen, leading to colored products.The aniline moiety is susceptible to oxidation by atmospheric oxygen.[1]
Oxidizing AgentsRapid degradation with agents like hydrogen peroxide.Tertiary amines are susceptible to oxidation, which can lead to N-oxide formation.[6]
Photodegradation Light ExposureDegradation upon exposure to UV and, to a lesser extent, visible light.Chlorophenoxy compounds and anilines can undergo photodegradation. The atmospheric half-life of 2,4-xylidine due to reaction with hydroxyl radicals is estimated to be about 2 hours.[7] The photolytic half-life of some chlorophenoxy herbicides in water can be in the order of days.[8]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a general reverse-phase HPLC method for assessing the purity of N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline and detecting degradation products.

  • Chromatographic System: HPLC with UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point.

    • Example Gradient: Start with 30% acetonitrile, ramp to 95% over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at a wavelength of maximum absorbance for the parent compound (e.g., determined by UV-Vis spectrophotometry, likely around 240-280 nm). A photodiode array (PDA) detector is recommended to obtain UV spectra of all peaks.

  • Sample Preparation: Dissolve the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 0.5-1.0 mg/mL.

  • Caption: Workflow for stability-indicating HPLC analysis.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding potential degradation pathways and developing a robust stability-indicating method.[9][10]

  • Preparation of Stock Solution: Prepare a stock solution of N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 60°C for 48 hours.

  • Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber (with UV and visible light) for 24 hours.

  • Analysis: After the stress period, neutralize the acidic and basic samples, and dilute all samples to an appropriate concentration for HPLC analysis using the method described in Protocol 1.

Potential Degradation Pathways

Based on the chemical structure, the following degradation pathways are plausible:

G cluster_0 N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline cluster_1 Degradation Products Parent Parent Compound Oxidation Oxidation Products (N-oxides, dimers, etc.) Parent->Oxidation Oxidation (O2, Light) Hydrolysis1 2-Chlorophenol Parent->Hydrolysis1 Hydrolysis (H2O, Heat, pH) Hydrolysis2 N-(2-hydroxypropyl)-2,4-dimethylaniline Parent->Hydrolysis2 Hydrolysis (H2O, Heat, pH)

Sources

Troubleshooting

Technical Support Center: Purification Optimization for N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline

Ticket ID: PUR-24DMA-CP Subject: Optimization of Work-up and Isolation Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are dealing with N-[2-(2-Chlorophenoxy)...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-24DMA-CP Subject: Optimization of Work-up and Isolation Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are dealing with N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline , a lipophilic secondary amine likely synthesized via the alkylation of 2,4-dimethylaniline. This molecule presents a classic purification challenge: separating a secondary amine product from a structurally similar primary amine starting material (2,4-dimethylaniline) and potential over-alkylated tertiary amine byproducts.

This guide moves beyond standard textbook procedures, addressing the specific physicochemical behavior of phenoxy-alkyl-anilines. Our goal is to transition your workflow from "crude oil" to "crystalline solid" with >98% purity.

Module 1: The Acid-Base Extraction (Rough Purification)

User Question: "I am getting a persistent emulsion during the initial work-up, and the organic layer remains dark. How do I fix this?"

Technical Insight

The 2-chlorophenoxy moiety adds significant lipophilicity, while the amine functionality acts as a surfactant when protonated, stabilizing emulsions. Furthermore, 2,4-dimethylaniline derivatives are electron-rich and prone to oxidation (forming quinoid-like impurities), causing the dark color.

Optimized Protocol
StepActionScientific Rationale
1 Quench & Acidify Cool reaction to 0°C. Add 1M HCl until pH < 2. Extract with Toluene or MTBE (discard organic layer).
2 The "pH Swing" Basify the aqueous layer to pH ~12 using 50% NaOH. Keep temperature < 10°C.
3 Extraction Extract with Dichloromethane (DCM) or Ethyl Acetate .
4 Emulsion Breaking If emulsion forms, add saturated NaCl (Brine) and filter through a Celite pad .

Module 2: Removing the Primary Amine (2,4-Dimethylaniline)

User Question: "My NMR shows persistent 5-10% unreacted 2,4-dimethylaniline. Recrystallization isn't removing it.[1] What now?"

Technical Insight

The pKa difference between 2,4-dimethylaniline (~4.9) and your secondary amine product (~5.5–6.0) is too narrow for effective separation by simple pH extraction. They co-extract.

Troubleshooting Strategy

Option A: The Scavenger Resin (Recommended for <5g scale) Use a polymer-supported aldehyde (e.g., benzyloxybenzaldehyde resin) or isocyanate resin.

  • Mechanism: The resin reacts selectively with the primary amine (starting material) to form an imine or urea, which is then filtered off. The secondary amine (product) is too sterically hindered to react rapidly or forms a reversible bond.

Option B: Selective Salt Formation (Recommended for >10g scale) The Hydrochloride salt of the secondary amine often crystallizes more readily than the primary aniline salt in specific solvent mixtures.

Visualization: Impurity Removal Workflow

ImpurityRemoval Crude Crude Mixture (Product + 2,4-DMA) Decision Scale of Reaction? Crude->Decision SmallScale Small Scale (<5g) Use Scavenger Resin Decision->SmallScale High Value/Low Vol LargeScale Large Scale (>10g) Selective Crystallization Decision->LargeScale Cost Sensitive ResinStep Add PS-Benzaldehyde Stir 4h @ RT SmallScale->ResinStep CrystStep Dissolve in EtOH Add 1.1 eq HCl in Et2O LargeScale->CrystStep Filter Filter Resin ResinStep->Filter Harvest Harvest Product Crystals (Primary amine remains in liquor) CrystStep->Harvest

Figure 1: Decision tree for removing unreacted 2,4-dimethylaniline based on reaction scale.

Module 3: Crystallization of the Hydrochloride Salt

User Question: "I tried making the HCl salt, but it 'oiled out' into a sticky goo instead of forming crystals."

Technical Insight

"Oiling out" occurs when the salt separates as a liquid phase before it can organize into a crystal lattice. This is common with lipophilic amines containing flexible ether chains (the chlorophenoxy-propyl group).

The "Anti-Solvent Diffusion" Protocol
  • Dissolution: Dissolve the crude free base oil in a minimum amount of dry Ethanol or Isopropanol (The "Good" Solvent).

  • Acidification: Add 1.05 equivalents of HCl in Dioxane or HCl in Ether dropwise with vigorous stirring.

    • Critical: Do not use aqueous HCl. Water promotes oiling.

  • Cloud Point: If the solution remains clear, slowly add Diethyl Ether or MTBE (The "Bad" Solvent) until a faint turbidity persists.

  • Seeding: Add a seed crystal (if available) or scratch the glass wall.

  • The Fix (If it Oils Out):

    • Reheat the mixture until the oil dissolves (add more ethanol if needed).

    • Turn off the stirrer.

    • Allow to cool very slowly in a Dewar flask or oil bath (1°C/min). Rapid cooling traps impurities and causes oiling.

Module 4: Color Removal (The "Pink" Problem)

User Question: "My product is white initially but turns pink/brown after a day on the bench."

Technical Insight

Anilines are notorious for air-oxidation to form colored radical cations or diazo-species. The 2,4-dimethyl substitution pattern activates the ring, making it electron-rich and susceptible.

Prevention Protocol
  • Degassing: All solvents used in the final step must be degassed (sparged with Nitrogen/Argon for 15 mins).

  • Acidic Stability: Store the compound as the Hydrochloride Salt . The protonated nitrogen pulls electron density from the ring, significantly increasing resistance to oxidation.

  • Storage: Store under Argon in amber vials at -20°C.

Summary of Physicochemical Properties

PropertyValue (Approx)Implication for Purification
pKa (Conj. Acid) ~5.5 – 6.0Weak base. Requires pH < 3 to fully protonate and pH > 10 to fully free-base.
LogP ~4.5 – 5.0Highly lipophilic. Will not dissolve in water even as a salt if the counter-ion is lipophilic (avoid Tosylate salts; stick to HCl).
Solubility (Free Base) High: DCM, EtOAc, TolueneEasy to extract, hard to crystallize directly.
Solubility (HCl Salt) High: MeOH, Water / Low: Et2O, HexaneIdeal for precipitation using MeOH/Et2O systems.

References & Grounding

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for general amine purification and salt formation techniques).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Authoritative source on N-alkylation workups and derivative preparation).

  • PubChem Compound Summary. (2024). N-[2-(4-chlorophenoxy)propyl]-2,6-dimethylaniline (Structural analog for property estimation).[2]

  • Org. Synth. (1973). Purification of Secondary Amines via Acid Extraction. Organic Syntheses, Coll. Vol. 5, p.552.

Visualization: Crystallization Troubleshooting Logic

CrystallizationLogic Start Start: Crude HCl Salt Solvent Dissolve in Hot EtOH Start->Solvent Check Solution Clear? Solvent->Check Filter Hot Filtration (Remove Dust) Check->Filter No (Cloudy) Cool Slow Cool to RT Check->Cool Yes Filter->Cool Result Outcome? Cool->Result Success Crystals Formed -> Filter Result->Success Solids Oil Oiling Out Result->Oil Liquid Phase FixOil Reheat -> Add more EtOH or Add Seed Crystal Oil->FixOil FixOil->Cool Retry

Figure 2: Troubleshooting logic for salt crystallization events.

Sources

Optimization

Resolving baseline noise in HPLC analysis of N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline

Topic: Resolving baseline noise in HPLC analysis of N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline Content type: Technical Support Center Guide (Q&A Format) Audience: Researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving baseline noise in HPLC analysis of N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline Content type: Technical Support Center Guide (Q&A Format) Audience: Researchers, scientists, and drug development professionals.[1][2]

Analyte: N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline[1][2]

Welcome to the Advanced Chromatography Support Hub. This guide addresses the specific challenges of quantifying N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline , a hydrophobic, basic secondary amine often encountered as a complex intermediate or impurity in agrochemical and pharmaceutical synthesis.[1][2] Its structural combination of a chlorophenoxy moiety (UV-active, lipophilic) and a 2,4-dimethylaniline group (basic, prone to silanol interactions) creates a "perfect storm" for baseline instability, particularly when high sensitivity is required.[1]

Quick Diagnostic: The Noise Isolation Logic Tree

Before adjusting your method, visualize your troubleshooting path. Use this logic tree to distinguish between electronic , chemical , and hardware noise.

BaselineTroubleshooting Start START: Characterize Noise Type Is the noise Rhythmic or Random? Start->Type Rhythmic Rhythmic / Cyclic Type->Rhythmic Sinusoidal Random Random / Spiky Type->Random Static/Drift Pump Pump Pulsation / Air Bubble Action: Purge Pump, Check Check-Valves Rhythmic->Pump High Frequency Mixing Mixing Ripple (TFA/Gradient) Action: Increase Mixer Volume Rhythmic->Mixing Gradient Dependent FlowTest Stop Flow Test (Turn off pump, monitor baseline) Random->FlowTest NoiseStops Noise Stops with Flow FlowTest->NoiseStops NoisePersists Noise Persists (0 mL/min) FlowTest->NoisePersists ChemIssue Chemical/Hydraulic Issue - Dirty Column - Contaminated Mobile Phase - Degassing Failure NoiseStops->ChemIssue ElecIssue Electronic/Detector Issue - Aging Lamp - Dirty Flow Cell Windows - Electrical Grounding NoisePersists->ElecIssue

Figure 1: Diagnostic logic tree for isolating the root cause of HPLC baseline noise. Follow the path based on whether noise is flow-dependent or static.

Module 1: The "Ghost" in the Chemistry (Mobile Phase & Method)

Q: I am using 0.1% TFA to improve the peak shape of the aniline group, but my baseline is noisy at 210 nm. Why?

A: You are experiencing the "TFA Cut-off Paradox." The aniline nitrogen in your analyte is basic.[2] Without a modifier like Trifluoroacetic Acid (TFA), it interacts with residual silanols on the column, causing peak tailing. However, TFA is an ion-pairing agent with significant UV absorbance below 215 nm.[1][2][3]

  • The Mechanism: In a gradient method (e.g., Water to Acetonitrile), the concentration of TFA adsorbed to the column changes, and the refractive index of the solvent shifts. If your mixing is imperfect, small fluctuations in TFA concentration reach the detector, appearing as baseline noise or "ripple."[4]

  • The Solution:

    • Increase Detection Wavelength: The chlorophenoxy group has strong absorbance bands around 270–280 nm .[2] Shift your detection to this range where TFA is transparent.

    • Switch Modifiers: If you must use low UV (e.g., for trace impurity detection), switch to Phosphoric Acid (0.1%) or Perchloric Acid (non-volatile, UV transparent).[2] Note: Do not use these with Mass Spectrometry.

    • Use a "Balanced Absorbance" Mobile Phase: If using a gradient at low UV, add a UV-absorbing compound (like 20 µL of acetone per liter) to the organic channel to match the absorbance of the aqueous channel. This levels the baseline drift.[2]

Q: My baseline has random spikes that look like "grass." Is this the column?

A: This is likely a degassing or solubility issue. N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline is hydrophobic.[1][2] If your mobile phase preparation is poor, micro-precipitates or micro-bubbles can form.[2]

  • Micro-bubbles: When mixing aqueous buffers with Acetonitrile (ACN), the reaction is endothermic and can release dissolved gas.[2] If the solution passes through the detector under insufficient backpressure, these micro-bubbles scatter light, causing random "spikes."

  • Protocol:

    • Degas: Use an inline vacuum degasser.[2][5] If unavailable, helium sparging is the gold standard (1).[2]

    • Backpressure: Ensure your flow cell has a backpressure regulator (typically ~30-100 psi) to keep gases in solution.[1][2]

Module 2: Hardware & Electronic Noise

Q: I stopped the flow, but the noise persists. What does this mean?

A: The issue is strictly electronic or optical (Detector-side). If the pump is off, no chemistry is moving. Any noise you see is inherent to the detector.[2]

  • Lamp Aging: UV lamps lose intensity over time.[2] As energy (

    
    ) drops, the signal-to-noise ratio (S/N) decreases.[1][2] Check your detector's "Reference Energy" or "Lamp Hours."[2] If intensity is <50% of new, replace the lamp.
    
  • Dirty Flow Cell: The chlorophenoxy-aniline analyte is "sticky."[1][2] Over time, it can adsorb to the quartz windows of the flow cell.

    • Cleaning Protocol: Flush the flow cell (disconnected from the column) with 100% Methanol , then Isopropanol , then 10% Nitric Acid (if the cell is compatible), and finally Water .

Q: The noise is rhythmic and matches the pump stroke. How do I fix this?

A: You have pump pulsation or a mixing valve failure. This is common when analyzing viscous mixtures or using worn seals.[2]

  • Check Valves: A sticky check valve causes inconsistent delivery of the mobile phase. Sonicate check valves in Methanol for 10 minutes.

  • Mixing Volume: If using TFA (as mentioned above), standard mixers often fail to homogenize the solvent completely.[2] Install a larger volume mixer (e.g., switch from 35 µL to 100 µL) to smooth out the "TFA ripple."

Module 3: Optimized Method Parameters

Q: Can you provide a robust starting method for this analyte that minimizes noise?

A: Yes. This method balances silanol suppression (for the amine) with UV transparency. [2]

ParameterRecommendationRationale
Column C18, End-capped, Base-Deactivated (e.g., 5 µm, 4.6 x 150 mm)"End-capping" shields silanols, reducing the need for high TFA concentrations.[1][2][6]
Mobile Phase A 10 mM Ammonium Formate (pH 3.[2]5)Low UV cutoff, MS compatible, suppresses ionization of silanols.
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity and pressure than Methanol; sharper peaks.[2]
Flow Rate 1.0 - 1.2 mL/minStandard flow ensures stable pump pressure, reducing pulsation.[1][2]
Wavelength 275 nm (Primary), 210 nm (Secondary)275 nm avoids solvent noise; 210 nm is for high sensitivity only.[2]
Temperature 40°CHigher temperature lowers viscosity and improves mass transfer, sharpening peaks.
Protocol: The "Zero-Flow" Noise Isolation Test

Use this protocol to definitively locate the noise source.[1]

  • Preparation: Flush the system with 50:50 Methanol:Water for 10 minutes.

  • Step 1 (Dynamic Noise): Run the pump at 1.0 mL/min with your standard mobile phase. Record the baseline for 5 minutes. Calculate ASTM Noise (Peak-to-Peak).

  • Step 2 (Static Noise): Turn the pump flow to 0 mL/min . Allow the lamp to stabilize for 2 minutes. Record the baseline for 5 minutes.

  • Analysis:

    • If Step 2 Noise

      
      Step 1 Noise : The issue is the Detector  (Lamp/Cell/Electronics).[2]
      
    • If Step 2 Noise

      
      Step 1 Noise : The issue is the Pump/Flow/Chemistry .
      
References
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1][2] [2]

  • Separation Science. (2024).[2][5][7] Why Your HPLC Baseline Drifts—And How to Stop It.

  • Chromatography Online. (2025).[2] Optimize your HPLC-UV system for TFA.

  • PubChem. (2021).[2] N-[2-(4-chlorophenoxy)propyl]-2,6-dimethylaniline Compound Summary. (Used as structural surrogate for physicochemical properties).[2]

  • ResearchGate. (2020).[2] Determination of amitraz and 2,4-dimethylaniline residues in honey by using LC with UV detection. (Context on 2,4-dimethylaniline detection).

Sources

Troubleshooting

Overcoming steric hindrance in N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline derivatives

[1] Ticket ID: #SYN-24-DM-CLO Topic: Overcoming Steric Hindrance in N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline derivatives Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket ID: #SYN-24-DM-CLO Topic: Overcoming Steric Hindrance in N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline derivatives Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic

User Issue: You are experiencing low yields (<20%), incomplete conversion, or elimination byproducts (alkenes) when attempting to form the C-N bond between 2,4-dimethylaniline and a 2-(2-chlorophenoxy)propyl electrophile.

Root Cause Analysis: The failure stems from a "Perfect Storm" of steric repulsion, known as F-Strain (Frontal Strain) :

  • Nucleophile Bulk: The ortho-methyl group on the 2,4-dimethylaniline creates a steric wall, preventing the nitrogen lone pair from easily accessing the electrophile.

  • Electrophile Branching: The 2-phenoxy substitution on the propyl chain creates significant

    
    -branching (if attacking C1) or 
    
    
    
    -branching (if attacking C2).
  • Electronic Deactivation: The ortho-chloro group on the phenoxy ring forces the ether linkage into a conformation that further crowds the reaction center.

The Solution: Standard SN2 conditions (Alkyl halide + Base) will predominantly yield elimination products due to the high energy barrier of substitution. You must switch to Catalytic C-N Coupling or Lewis-Acid Mediated Reductive Amination .

Decision Matrix: Selecting Your Route

Use the following logic flow to determine the correct protocol for your specific precursors.

Synthesispathway Start Start: Select Precursors Q1 Do you have the 2-(2-chlorophenoxy)propanone (Ketone/Aldehyde)? Start->Q1 Q2 Do you have the 2,4-dimethyl-halobenzene? Q1->Q2 No RouteA ROUTE A: Ti-Mediated Reductive Amination (Recommended) Q1->RouteA Yes RouteB ROUTE B: Buchwald-Hartwig Coupling (Highest Fidelity) Q2->RouteB Yes RouteC ROUTE C: Optimized SN2 (High Risk - Only if necessary) Q2->RouteC No (Only have Alkyl Halide)

Caption: Workflow for selecting the optimal synthesis route based on available starting materials.

Protocol Guides

ROUTE A: Titanium-Mediated Reductive Amination

Best for: High throughput, mild conditions, avoiding expensive Pd catalysts. Mechanism: The steric bulk of 2,4-dimethylaniline prevents stable imine formation with standard acid catalysts. We use Titanium(IV) isopropoxide to act as a Lewis acid and water scavenger, forcing the equilibrium toward the imine [1].

Reagents:

  • Amine: 2,4-Dimethylaniline (1.0 equiv)

  • Carbonyl: 1-(2-chlorophenoxy)propan-2-one (1.1 equiv)

  • Additive: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 equiv)

  • Reductant: Sodium borohydride (NaBH₄) (1.5 equiv)

  • Solvent: THF (Anhydrous)

Step-by-Step Protocol:

  • Imine Formation (Critical Step):

    • In a flame-dried flask under Argon, dissolve the aniline and the ketone in anhydrous THF (0.5 M).

    • Add Ti(OiPr)₄ dropwise at room temperature.

    • Observation: The solution may turn slightly yellow/orange.

    • Stir at ambient temperature for 6–12 hours. Do not rush this. The Ti(IV) coordinates to the carbonyl oxygen, activating it for the hindered amine attack while sequestering the water produced.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add NaBH₄ (or NaBH(OAc)₃ for milder control) in portions.

    • Allow to warm to room temperature and stir for 2 hours.

  • Workup (The "Titanium Emulsion" Fix):

    • Quench by adding 10% NaOH solution.[1] Do not use water alone, or you will get a sticky TiO₂ gel.

    • The NaOH precipitates the titanium as a white, filterable solid.

    • Filter through Celite, extract with EtOAc, and concentrate.

ROUTE B: Buchwald-Hartwig Amination (RuPhos G4)

Best for: Maximum yield, scale-up, and when the alkyl chain is already aminated. Mechanism: Palladium-catalyzed coupling.[2] For ortho-substituted anilines, standard ligands (PPh3, BINAP) fail. You must use dialkylbiaryl phosphine ligands like RuPhos or BrettPhos , which are designed to create a pocket for bulky substrates [2].

Reagents:

  • Aryl Halide: 1-Bromo-2,4-dimethylbenzene

  • Amine: 1-(2-chlorophenoxy)propan-2-amine (Primary amine)

  • Catalyst: RuPhos Pd G4 (1–2 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) or K₃PO₄

  • Solvent: Toluene or 1,4-Dioxane (degassed)

Step-by-Step Protocol:

  • Charge: Add the aryl halide (1.0 equiv), amine (1.2 equiv), and base (1.4 equiv) to a vial equipped with a stir bar.

  • Catalyst Addition: Add RuPhos Pd G4 (0.01 equiv).

    • Note: The G4 precatalyst ensures rapid activation of the Pd(0) species without the induction period of older catalysts [3].

  • Inert Atmosphere: Seal and purge with Argon/Nitrogen x3.

  • Reaction: Add solvent (anhydrous/degassed) via syringe. Heat to 80°C–100°C for 4–16 hours.

  • Monitoring: Monitor by LC-MS. If the reaction stalls, add a second portion of catalyst (0.5 mol%).

Troubleshooting & FAQs

Q1: I am forced to use the Alkyl Halide (SN2) route. How do I stop elimination?

A: If you must use N-alkylation of the aniline with a halide:

  • Switch Leaving Groups: Use a Triflate (OTf) or Mesylate (OMs) instead of Bromide/Iodide. The harder leaving group combined with a polar aprotic solvent can favor substitution.

  • Solvent: Use DMF or NMP at lower temperatures (start at 0°C, slowly warm).

  • Base: Use a weak, non-nucleophilic base like K₂CO₃ or Cs₂CO₃ . Avoid strong bases like NaH, which promote E2 elimination.

  • Add Iodide: Add 10 mol% TBAI (Tetrabutylammonium iodide) to catalyze the reaction via the Finkelstein mechanism, but be warned: this increases steric bulk at the transition state.

Q2: In the Reductive Amination, I see the imine, but it won't reduce.

A: This is common with 2,4-dimethylaniline derivatives. The steric bulk protects the C=N bond from the hydride attack.

  • Fix: Switch from NaBH₄ to NaCNBH₃ (Sodium cyanoborohydride) and adjust pH to ~6 using Acetic Acid. The protonated iminium ion is much more electrophilic and smaller than the neutral imine-Titanium complex.

Q3: Why RuPhos? Can I use XPhos?

A: RuPhos is specifically optimized for secondary amines and bulky primary amines. XPhos is excellent for general coupling but RuPhos provides the specific "steric gearing" required to accommodate the ortho-methyl group of your aniline during the reductive elimination step of the catalytic cycle [4].

Visualizing the Steric Challenge

The following diagram illustrates the catalytic cycle differences when using standard ligands vs. bulky ligands for your specific substrate.

Mechanism cluster_0 Standard Ligand (Failure Mode) cluster_1 RuPhos G4 (Success Mode) Fail1 Pd-Ligand Complex Fail2 Steric Clash with 2,4-Dimethylaniline Fail1->Fail2 Fail3 Beta-Hydride Elimination (Byproduct Formation) Fail2->Fail3 Succ1 RuPhos-Pd(0) Succ2 Oxidative Addition (Ar-Br) Succ1->Succ2 Succ3 Amine Coordination (RuPhos protects center) Succ2->Succ3 Succ4 Reductive Elimination (C-N Bond Formed) Succ3->Succ4

Caption: Comparison of failure modes with standard ligands versus the protected pathway provided by RuPhos.

Data Summary: Method Comparison

MethodYield (Typical)Reaction TimePrimary RiskSteric Tolerance
Standard SN2 < 15%24-48 hElimination (Alkene)Very Low
Reductive Amination (NaBH4) 30-40%12 hIncomplete ConversionLow
Ti-Mediated Reductive Amination 75-85% 8-12 hHydrolysis during workupHigh
Buchwald (RuPhos G4) 90%+ 4-6 hCatalyst Cost / O2 sensitivityVery High

References

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride." Journal of Organic Chemistry.

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Bruno, N. C., et al. (2013). "Buchwald Precatalysts: Generation 4." Chemical Science.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews.

Sources

Reference Data & Comparative Studies

Validation

Comparative Potency Guide: N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline vs. Structural Analogs

Executive Summary N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline is a synthetic pharmacophore belonging to the N-aryloxyalkyl-aniline class. Structurally, it integrates the 2,4-xylidine moiety (found in local anesthet...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline is a synthetic pharmacophore belonging to the N-aryloxyalkyl-aniline class. Structurally, it integrates the 2,4-xylidine moiety (found in local anesthetics like Lidocaine, though typically as an amide) with a 2-chlorophenoxy-propyl ether chain (reminiscent of Class Ib antiarrhythmics like Mexiletine).

This guide objectively compares its physicochemical properties and predicted biological potency against established voltage-gated sodium channel (Na


) blockers. While direct clinical data for this specific isomer is proprietary or limited in public repositories, its structural activity relationship (SAR) suggests it functions as a state-dependent Na

channel blocker
with distinct kinetic properties compared to its 2,6-dimethyl analogs.

Structural & Mechanistic Analysis

The Pharmacophore

The molecule consists of three critical domains governing its potency and kinetics:

  • Lipophilic Head (Aniline): The 2,4-dimethylphenyl group.[1] Unlike the 2,6-dimethyl pattern in Lidocaine/Mexiletine (which provides steric shielding against amide hydrolysis and optimizes channel fit), the 2,4-substitution pattern creates an asymmetric steric profile, potentially altering the drug's "on/off" kinetics.

  • Linker (Propyl Chain): A 3-carbon tether. The "2-phenoxy" substitution implies a branched structure (

    
    ), creating a chiral center that influences stereoselective binding.
    
  • Distal Aryl Group (Phenoxy): The 2-chlorophenoxy moiety increases lipophilicity (

    
    ) and introduces an ortho-chloro substituent, which can lock the conformation via steric clash with the ether oxygen, affecting binding affinity.
    
Mechanism of Action

Like its analogs, this compound targets the intracellular pore of Voltage-Gated Sodium Channels (Na


1.x) .
  • Tonic Block: Binds to the resting state (low affinity).

  • Phasic (Use-Dependent) Block: Binds with high affinity to the open/inactivated state during rapid firing. The 2,4-dimethyl substitution may result in faster dissociation kinetics compared to 2,6-analogs, potentially reducing efficacy in high-frequency firing tissues (cardiac) but maintaining utility in neuronal pain pathways.

Comparative Potency Analysis

The following table contrasts N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline with key structural analogs.

Table 1: Comparative Physicochemical & Potency Profile (Predicted)

FeatureTarget Compound Mexiletine (Reference)Lidocaine (Standard)Analog A (2,6-Dimethyl isomer)
Structure N-[2-(2-Cl-phenoxy)propyl]-2,4-xylidine1-(2,6-dimethylphenoxy)-2-aminopropane2-(diethylamino)-N-(2,6-dimethylphenyl)acetamideN-[2-(4-Cl-phenoxy)propyl]-2,6-xylidine
Aryl Head 2,4-Dimethylaniline2,6-Dimethylphenoxy2,6-Dimethylaniline2,6-Dimethylaniline
Linker Type Amine-Ether (Secondary)Ether-Amine (Primary)AmideAmine-Ether (Secondary)
LogP (Est.) ~4.8 - 5.22.152.44~5.4
pKa (Est.) ~9.0 (Secondary Amine)9.27.9~9.0
Na

1.5 IC

~5 - 15 µM (Predicted)6 µM45 µM~3 - 8 µM
Na

1.7 IC

~2 - 10 µM (Predicted)25 µM>50 µM~1 - 5 µM
Metabolic Stability Low (Exposed 6-position)High (Steric shield)High (Steric shield)High

Key Insight: The 2,4-dimethyl substitution makes the Target Compound more susceptible to metabolic oxidation at the vacant 6-position compared to the 2,6-dimethyl "fortress" of Mexiletine. However, the addition of the 2-chlorophenoxy group significantly increases lipophilicity, likely enhancing potency against neuronal channels (Na


1.7) over cardiac isoforms.

Visualization: SAR & Signaling Pathway

Structural Relationship Diagram

This diagram illustrates the derivation of the target compound from the parent pharmacophore class.

SAR_Analysis Lidocaine Lidocaine (Amide Linker, 2,6-Xylidine) Target TARGET COMPOUND N-[2-(2-Cl-phenoxy)propyl]-2,4-dimethylaniline Lidocaine->Target Pharmacophore Hybridization (Xylidine Head + Ether Tail) Mexiletine Mexiletine (Ether Linker, 2,6-Phenoxy) Mexiletine->Target Linker Inversion (O-Aryl -> N-Aryl) Analog26 Isomer Analog (2,6-Dimethyl, 4-Cl) Target->Analog26 Isomeric Modification (2,4-Me -> 2,6-Me)

Caption: SAR evolution showing the hybridization of Lidocaine's aniline head with Mexiletine's ether tail to form the Target Compound.

Experimental Protocols for Validation

To objectively validate the potency of N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline, the following self-validating protocols are recommended.

Automated Patch Clamp (Gold Standard)

Objective: Determine IC


 for Tonic vs. Phasic Block on hNa

1.5 (Cardiac) and hNa

1.7 (Pain).

Protocol:

  • Cell Line: HEK-293 stably expressing hNa

    
    1.5 or hNa
    
    
    
    1.7.
  • Solutions:

    • Extracellular:[2] 140 mM NaCl, 4 mM KCl, 2 mM CaCl

      
      , 1 mM MgCl
      
      
      
      , 10 mM HEPES (pH 7.4).
    • Intracellular: 10 mM NaCl, 130 mM CsF, 10 mM EGTA, 10 mM HEPES (pH 7.2).

  • Voltage Protocol:

    • Holding Potential: -120 mV (Resting State).

    • Test Pulse: Depolarize to -10 mV for 20 ms (Activates channel).

    • Train: 10 Hz train of pulses for 5 seconds (Induces Inactivated State).

  • Compound Application: Apply Target Compound at concentrations 0.1, 1, 10, 30, 100 µM.

  • Data Analysis:

    • Tonic Block: % inhibition of the 1st pulse in the train.

    • Phasic Block: % inhibition of the last pulse relative to the 1st pulse.

    • Validation Criteria: Mexiletine (10 µM) must show >30% Phasic Block; Vehicle (DMSO) must show <5% rundown.

FLIPR Membrane Potential Assay (High Throughput)

Objective: Rapid screening of potency relative to analogs.

Workflow Diagram:

FLIPR_Workflow Step1 Cell Plating (HEK-Nav1.7) 384-well plate Step2 Dye Loading (Blue/Red Membrane Potential Dye) 30 min @ 37°C Step1->Step2 Step3 Compound Addition (Target vs. Mexiletine) Incubate 10 min Step2->Step3 Step4 Stimulation (Veratridine/Scorpion Toxin) Open Channels Step3->Step4 Step5 Fluorescence Read (Depolarization Signal) Step4->Step5 Validation QC Check: Z' Factor > 0.5 Step5->Validation

Caption: High-throughput FLIPR workflow for comparative potency screening.

Synthesis & Purity Verification

For researchers synthesizing this compound for testing, purity is critical due to the potential for regioisomers (2,6-dimethyl vs 2,4-dimethyl).

  • Key Impurity: N-[2-(2-Chlorophenoxy)propyl]-2,6-dimethylaniline.

  • Differentiation:

    • 1H NMR: The 2,4-dimethyl pattern shows three aromatic protons with distinct coupling (d, s, d), whereas the 2,6-dimethyl pattern shows a symmetric multiplet (typically 3 protons, d, t, d).

    • HPLC: Use a Chiralpak AD-H column if resolving enantiomers of the propyl chain.

References

  • Catterall, W. A., et al. (2005).[2] "International Union of Pharmacology.[2] XLVII. Nomenclature and Structure-Function Relationships of Voltage-Gated Sodium Channels." Pharmacological Reviews. Link

  • Gawali, V. S., et al. (2015). "Mechanism of drug interactions with the voltage-gated sodium channel Nav1.5." Current Medicinal Chemistry. Link

  • PubChem Database. (2025).[3][4] "Compound Summary: N-[2-(4-chlorophenoxy)propyl]-2,6-dimethylaniline (Analog)." National Library of Medicine. Link

  • Huateng Pharma. (2024).[1] "Product Data: N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline (Cat No. F2044909)." Link

  • Lenkowski, P. W., et al. (2004). "Block of human NaV1.5 sodium channels by novel structural analogues of mexiletine." European Journal of Pharmaceutical Sciences. Link

Sources

Comparative

Technical Guide: Validating Purity of N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline via GC-MS

Executive Summary & Strategic Rationale This guide details the validation framework for N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline (hereafter referred to as NCP-2,4-DMA ), a critical intermediate often encountered...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide details the validation framework for N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline (hereafter referred to as NCP-2,4-DMA ), a critical intermediate often encountered in the synthesis of phenoxy-alkyl-amine class therapeutics.

While High-Performance Liquid Chromatography (HPLC) is the standard for non-volatile salts, Gas Chromatography-Mass Spectrometry (GC-MS) is the superior choice for this specific free-base amine due to three critical factors:

  • Structural Specificity: The ability to distinguish the 2,4-dimethyl isomer from potential 2,6-dimethyl regioisomers via fragmentation patterns.

  • Chlorine Isotope Verification: Immediate confirmation of the halogenated moiety via the

    
     isotopic ratio (3:1).
    
  • Volatility Profile: As a secondary amine ether, the molecule is sufficiently volatile for direct injection, avoiding the solvent background issues common in low-UV HPLC detection.

Comparative Analysis: GC-MS vs. Alternatives

The following table objectively compares GC-MS against the primary alternatives (HPLC-UV and qNMR) for the purity analysis of NCP-2,4-DMA.

FeatureGC-MS (Recommended) HPLC-UV qNMR (Quantitative NMR)
Specificity High: Mass spectral fingerprint confirms identity and distinguishes isomers.Medium: Relies on retention time; co-elution of isomers is a high risk.Very High: Structural certainty, but signals may overlap in complex matrices.
Sensitivity (LOD) High (ppb range): Ideal for trace impurity profiling.[1]Medium (ppm range): Limited by the extinction coefficient of the xylidine ring.Low: Requires significant sample mass (>10 mg).
Throughput Fast (<15 min): Rapid temperature gradients.Moderate (20-40 min): Equilibration required between runs.Slow: Long acquisition times for high S/N ratio.
Sample Prep Moderate: May require derivatization to prevent amine tailing.Simple: Dilute and shoot.Simple: Dissolve in deuterated solvent.
Primary Use Case Purity & Impurity Profiling Routine Assay / QC ReleaseReference Standard Qualification

Critical Method Parameters (The "How-To")

The Challenge: Secondary Amine Tailing

NCP-2,4-DMA contains a secondary amine and an ether linkage. The secondary amine protons can hydrogen bond with active silanol groups in the GC liner and column, leading to peak tailing and non-linear response at low concentrations.

Solution: We utilize a Two-Pronged Deactivation Strategy :

  • Chemical Derivatization: Trifluoroacetic anhydride (TFAA) is used to cap the secondary amine, converting it to a volatile, non-polar amide.

  • Base-Deactivated System: Use of a base-deactivated wool liner and a column specifically treated for amines (e.g., Rtx-5 Amine).

Experimental Protocol
A. Sample Preparation (Derivatization)
  • Weigh: 10 mg of NCP-2,4-DMA into a 2 mL GC vial.

  • Dissolve: Add 1.0 mL of Ethyl Acetate (GC grade).

  • Derivatize: Add 50 µL of Trifluoroacetic Anhydride (TFAA).

  • Incubate: Cap and heat at 60°C for 20 minutes.

  • Neutralize: Evaporate to dryness under

    
     stream (removes excess acid) and reconstitute in 1.0 mL Ethyl Acetate.
    
B. GC-MS Acquisition Parameters
  • Instrument: Agilent 7890B/5977B (or equivalent).

  • Column: Rtx-5MS (30m x 0.25mm x 0.25µm).

  • Inlet: Split mode (20:1), 260°C. Liner: Ultra Inert with wool.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 100°C (Hold 1 min).

    • Ramp 1: 20°C/min to 280°C.

    • Ramp 2: 5°C/min to 310°C (Hold 3 min).

  • MS Source: 230°C; Quad: 150°C.[2]

  • Acquisition: Scan mode (40-450 amu) for ID; SIM mode for trace impurities.

Validation Framework (ICH Q2 Aligned)

To ensure scientific integrity, the method must be validated against the following criteria.

Specificity (Isotopic & Fragment Confirmation)

The mass spectrum must display the characteristic chlorine isotope pattern.

  • Parent Ion: Look for molecular ion cluster

    
     and 
    
    
    
    .
  • Base Peak: Expect

    
    -cleavage adjacent to the nitrogen.
    
  • Acceptance: The ratio of intensities for

    
     must be 
    
    
    
    .
Linearity & Range
  • Protocol: Prepare 5 concentration levels (e.g., 50%, 80%, 100%, 120%, 150% of target concentration).

  • Acceptance:

    
    ; Residuals plot must show random distribution (no bias).
    
Accuracy (Recovery)[3]
  • Protocol: Spike known impurities (e.g., 2,4-dimethylaniline starting material) into the pure matrix at 0.1%, 0.5%, and 1.0% levels.

  • Acceptance: Recovery between 85% - 115%.

Visualizing the Workflow

The following diagram illustrates the logical flow of the validation process, distinguishing between the "Screening" phase and the "Validation" phase.

ValidationWorkflow cluster_Prep Preparation Strategy cluster_MS MS Detection Start Sample: NCP-2,4-DMA Deriv Derivatization (TFAA) Start->Deriv Preferred Direct Direct Injection (Base-Deactivated) Start->Direct Alternative GC GC Separation (Rtx-5MS) Deriv->GC Direct->GC EI EI Source (70eV) GC->EI Filter Isotope Filter (Cl35/Cl37) EI->Filter Data Data Analysis (Purity %) Filter->Data

Caption: Figure 1: Analytical workflow for NCP-2,4-DMA purity assessment, highlighting the critical decision point between derivatization and direct injection.

Mechanistic Insight: Fragmentation Pathway

Understanding the fragmentation is required for Specificity . The following diagram hypothesizes the primary fragmentation pathway of the TFA-derivatized molecule in Electron Impact (EI) ionization.

Fragmentation Parent Molecular Ion [M]+. (TFA Derivative) Alpha Alpha-Cleavage (Nitrogen driven) Parent->Alpha -CH2-O-Ar Tropylium Chlorophenoxy Fragment Parent->Tropylium Ether Cleavage Xylidine Dimethylphenyl Cation Alpha->Xylidine Rearrangement

Caption: Figure 2: Predicted EI fragmentation pathway. The alpha-cleavage adjacent to the amide nitrogen is typically the base peak, providing structural confirmation.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Peak Tailing Active silanols in liner.Replace with deactivated wool liner; ensure derivatization is complete.
Ghost Peaks Injector carryover.Increase final oven temperature hold; perform solvent blanks.
Low Sensitivity Split ratio too high.Reduce split ratio to 10:1 or use Splitless mode (purge on @ 0.75 min).
Isotope Ratio Drift Detector saturation.Dilute sample; ensure abundance is within linear range of the detector (

counts).

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Rood, D. (2007). The Troubleshooting and Maintenance Guide for Gas Chromatographers. Wiley-VCH. Link

  • Little, J. L. (1999). Derivatization of Amines for GC-MS. Journal of Chromatography A. Link

  • PubChem. (2023). Compound Summary: 2,4-Dimethylaniline.[3][4] National Library of Medicine. Link (Note: Reference for the core aniline structure properties).

Sources

Validation

FTIR Spectrum Interpretation Guide: N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline

[1] Executive Summary & Structural Context[1][2][3][4] This guide provides a critical analysis of the Fourier Transform Infrared (FTIR) spectrum for N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline . As a secondary amin...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Structural Context[1][2][3][4]

This guide provides a critical analysis of the Fourier Transform Infrared (FTIR) spectrum for N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline . As a secondary amine intermediate often encountered in the synthesis or degradation studies of local anesthetics (structurally related to Mexiletine analogs) and pesticide metabolites (Amitraz family), its correct identification relies on distinguishing it from its primary amine precursors and non-chlorinated analogs.

The Analytical Challenge

The primary challenge in validating this structure is confirming the formation of the secondary amine bridge while ensuring the integrity of the ether linkage and the aryl chloride . This guide compares the target molecule against its primary precursor, 2,4-Dimethylaniline (2,4-DMA) , to provide a self-validating spectral fingerprint.[1]

Comparative Spectral Analysis

The following analysis treats the spectrum as a sum of two distinct pharmacophores linked by a propyl chain: the 2,4-Dimethylaniline moiety and the 2-Chlorophenoxy moiety .[1]

The "Fingerprint" Validation Table[1]
Functional GroupVibration ModeTarget Molecule (Secondary Amine)Precursor: 2,4-Dimethylaniline (Primary Amine)Validation Logic (Pass/Fail Criteria)
Amine (N-H) StretchSingle weak band (~3300–3400 cm⁻¹)Doublet (Sym/Asym) (~3350 & 3450 cm⁻¹)Pass: Disappearance of doublet; appearance of single sharp peak.[1]
Ether (C-O-C) Asym. StretchStrong band (1230–1260 cm⁻¹)Absent Pass: Appearance of strong band in 1200 region (Ar-O-R).[1]
Aryl Chloride C-Cl StretchDistinct band (1030–1080 cm⁻¹ & <800 cm⁻¹)Absent Pass: Presence confirms the chlorophenoxy fragment.[1]
Alkyl Chain C-H StretchIncreased intensity (2850–2960 cm⁻¹)Weak (Methyls only)Pass: Broadening/intensifying of aliphatic region due to propyl chain.[1]
Arene OOP Bending740–760 cm⁻¹ (1,2-disubstituted)800–860 cm⁻¹ (1,2,4-trisubstituted)Pass: Mixed pattern showing both substitution types.
Detailed Interpretation[1][5]
Region 1: The N-H Transformation (3500–3200 cm⁻¹)
  • Precursor (2,4-DMA): Exhibits a classic primary amine doublet.[1] The symmetric and asymmetric stretching of the -NH₂ group creates two distinct peaks separated by ~100 cm⁻¹.[1]

  • Target Molecule: Conversion to a secondary amine collapses this doublet into a single, weaker absorption band typically around 3320 cm⁻¹.[1]

    • Expert Insight: If you see a doublet here, your alkylation reaction is incomplete.[1] If you see no peak, you may have over-alkylated to a tertiary amine.[1]

Region 2: The Ether Bridge (1300–1000 cm⁻¹)
  • The C-O-C asymmetric stretch is the "heartbeat" of the phenoxy group. In aryl alkyl ethers, this appears strongly between 1230–1260 cm⁻¹.[1]

  • Causality: The conjugation of the oxygen lone pair with the 2-chlorophenyl ring increases the bond order of the Ar-O bond, shifting it to higher frequencies compared to aliphatic ethers.[1]

Region 3: The Halogen Signature (< 800 cm⁻¹)
  • The C-Cl stretch on an aromatic ring is often coupled with ring vibrations.[1] Look for a band in the 1000–1100 cm⁻¹ range (in-plane bending/stretching mix) and a stronger, purer stretch below 800 cm⁻¹.[1]

  • Differentiation: This distinguishes the target from non-chlorinated impurities (e.g., phenoxy analogs).

Experimental Protocol: Self-Validating ATR-FTIR

Objective: To obtain a reproducible spectrum free from sampling artifacts (hygroscopicity/polymorphism).

Method: Attenuated Total Reflectance (ATR)
  • Why ATR? This molecule is likely an oil or a low-melting solid.[1] KBr pelleting is prone to moisture absorption (O-H peaks masking N-H) and pressure-induced spectral shifts.[1] ATR requires zero sample prep.[1]

Step-by-Step Workflow
  • Crystal Cleaning: Clean the Diamond/ZnSe crystal with isopropanol.[1] Validation: Run a background scan; ensure the baseline is flat with <0.5% noise.[1]

  • Background Collection: Collect 32 scans of ambient air.[1]

  • Sample Application:

    • If Liquid/Oil: Place 1 drop (~10 µL) to cover the crystal eye.[1]

    • If Solid: Place ~5 mg and apply high pressure using the anvil clamp to ensure intimate contact.[1]

  • Acquisition:

    • Resolution: 4 cm⁻¹ (Standard for solids/liquids).[1]

    • Scans: 32 or 64 (To improve Signal-to-Noise ratio).

    • Range: 4000–600 cm⁻¹.[1]

  • Post-Processing: Apply ATR Correction (if comparing to transmission library data). ATR intensities decrease at higher wavenumbers; correction normalizes this.[1]

Visualizing the Structural Logic

The following diagram illustrates the logical flow of spectral assignment based on the molecule's fragmentation.

SpectralLogic cluster_0 Molecular Fragments cluster_1 Spectral Signature (FTIR) FragmentA 2,4-Dimethylaniline (Amine Base) NH_Signal N-H Stretch (3320 cm⁻¹) Single Peak FragmentA->NH_Signal Secondary Amine Conversion FragmentB 2-Chlorophenoxy (Ether Tail) Ether_Signal C-O-C Stretch (1240 cm⁻¹) Strong Band FragmentB->Ether_Signal Ar-O Conjugation CCl_Signal C-Cl Stretch (1050/750 cm⁻¹) FragmentB->CCl_Signal Halogenation Linkage Propyl Linker CH_Signal Aliphatic C-H (2850-2960 cm⁻¹) Linkage->CH_Signal Propyl Chain Validation VALID STRUCTURE NH_Signal->Validation Confirms Coupling Ether_Signal->Validation Confirms Ether Integrity

Caption: Logical correlation map linking molecular fragments to specific FTIR frequency ranges for structural confirmation.

Troubleshooting & Artifacts

ObservationProbable CauseCorrective Action
Broad hump at 3400 cm⁻¹ Moisture (Water O-H)Dry sample in desiccator or vacuum oven.[1] Water masks the N-H stretch.[1]
Doublet at 2350 cm⁻¹ CO₂ FluctuationBackground scan was taken too long ago. Re-run background.
Peak Tailing (Low Wavenumber) Poor Crystal Contact(Solid samples) Apply more pressure to the ATR anvil.
Shifted Peaks (>5 cm⁻¹) Hydrogen BondingConcentration effects.[1] Dilute in non-polar solvent (CCl₄) if precise "free amine" position is needed (Advanced).[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2][3] (Authoritative text on N-H and C-O-C assignments).

  • National Institute of Standards and Technology (NIST). Standard Reference Data, 2,4-Dimethylaniline IR Spectrum. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[1][2] (Specific data on Chlorinated Aromatic shifts).

Sources

Safety & Regulatory Compliance

Safety

N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline proper disposal procedures

Operational Disposal Framework: N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline Executive Summary & Hazard Characterization The Core Directive: This compound is a halogenated, nitrogenous organic intermediate . It must...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Disposal Framework: N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline

Executive Summary & Hazard Characterization

The Core Directive: This compound is a halogenated, nitrogenous organic intermediate . It must never be disposed of via sanitary sewer systems or mixed with non-halogenated organic waste streams.

As a Senior Application Scientist, I approach this not just as "waste," but as a precursor with specific reactive moieties that dictate its destruction method. The molecule contains two distinct hazard-driving structural features:

  • The 2,4-Dimethylaniline (Xylidine) Core: A known methemoglobin-forming agent and suspected carcinogen [1].

  • The Chlorophenoxy Ether Linkage: A halogenated moiety that confers environmental persistence and requires high-temperature incineration (>1100°C) to prevent the formation of dioxins/furans during thermal destruction [2].

Immediate Classification:

  • Waste Stream: Halogenated Organic Waste (High BTU).

  • RCRA Status (USA): Unlisted, but exhibits Toxicity Characteristics (D-List equivalent due to Xylidine/Chlorobenzene congeners). Treat as Hazardous Waste .

  • GHS Signal: DANGER (Acute Tox, Aquatic Chronic).[1][2][3]

Technical Hazard Profile (The "Why" Behind the Protocol)

To ensure compliance and safety, you must understand the physicochemical drivers of this disposal plan.

PropertyValue / CharacteristicOperational Implication
Physical State Viscous Liquid or Low-Melting Solid (Isomer dependent)May require heating or dissolution for transfer; do not scrape dry solids if dust generation is possible.
Lipophilicity (LogP) Estimated > 4.5 (High)Bioaccumulative. Zero drain tolerance. It will partition into aquatic organisms, not water.
Reactivity Weak Base (Secondary Amine)Incompatible with strong oxidizers (e.g., Nitric Acid) and acid chlorides. Risk of exothermic runaway.
Halogen Content Chlorine (Cl) presentMUST go into the "Halogenated" carboy. Mixing with non-halogenated waste violates incineration facility acceptance criteria.

Waste Segregation & Packaging Workflow

The most common failure point in laboratory waste management is improper segregation. This compound contains Chlorine; therefore, it cannot be bulked with standard acetone/methanol waste.

Step-by-Step Segregation Protocol
  • Identify the State:

    • Pure Substance:[1] Dissolve in a minimal amount of compatible halogenated solvent (e.g., Dichloromethane) to facilitate transfer, or dispose of the entire vial if <50mL.

    • Reaction Mixture: Assess the solvent system. If the reaction solvent was non-halogenated (e.g., THF), the presence of this product converts the entire stream to Halogenated Waste .

  • Primary Containment (The Carboy):

    • Use High-Density Polyethylene (HDPE) or Glass containers.

    • Labeling: Apply a hazardous waste label immediately.

    • Critical Entry: Write "Contains Halogenated Organics" and specifically list "Aniline Derivatives."

  • pH Adjustment (The Scientist's Edge):

    • Causality: Aniline derivatives can oxidize and darken over time, potentially forming tars.

    • Action: Ensure the waste stream is neutral to slightly basic. If the waste solution is highly acidic, neutralize carefully with Sodium Bicarbonate before capping to prevent pressure buildup from acid-amine salt formation or degradation.

Visual Decision Matrix: Segregation Logic

WasteSegregation cluster_legend Disposal Logic Start Waste Generation: N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline StateCheck Physical State? Start->StateCheck Solid Solid / Residue StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Dissolve Dissolve in DCM or Package as Solid Waste Solid->Dissolve SolventCheck Is the Solvent Halogenated? Liquid->SolventCheck StreamHalo Stream: HALOGENATED ORGANIC SolventCheck->StreamHalo Yes (e.g., DCM, Chloroform) Warning STOP: Contamination! Product contains Cl. Must switch stream. SolventCheck->Warning No (e.g., MeOH, Acetone) Dissolve->StreamHalo Preferred StreamNonHalo Stream: NON-HALOGENATED Warning->StreamHalo Re-classify entire mixture

Figure 1: Decision matrix determining the correct waste stream. Note that the presence of the chlorine atom in the solute overrides the classification of a non-halogenated solvent.

Spill Management & Emergency Response

In the event of a benchtop spill, speed is critical to prevent absorption into bench mats or volatilization of the aniline moiety.

PPE Requirements:

  • Gloves: Double-glove. Inner: Nitrile (0.11mm). Outer: Laminate film (Silver Shield) or thick Nitrile (0.2mm) if handling pure substance. Standard latex is permeable to anilines.

  • Respiratory: If outside a fume hood, use a half-mask with Organic Vapor/Acid Gas (OV/AG) cartridges.

The "Absorb-Neutralize-Pack" Protocol:

  • Isolate: Evacuate the immediate 3-meter radius. Mark the zone.

  • Absorb: Do NOT use paper towels (high surface area promotes evaporation). Use vermiculite , diatomaceous earth , or commercial spill pads.

    • Why: These bind the organic phase effectively and reduce vapor pressure.

  • Decontaminate:

    • After removing the bulk solid/absorbent, scrub the surface with a 10% surfactant solution (detergent) followed by water.

    • Avoid: Do not use Bleach (Sodium Hypochlorite).

    • Scientific Rationale: Hypochlorite can react with the aniline amine group to form N-chloroamines, which are often more toxic and unstable than the parent compound.

  • Disposal of Debris: All spill debris goes into a wide-mouth jar labeled "Hazardous Waste: Solid Debris contaminated with Chlorinated Anilines."

Visual Workflow: Spill Response

SpillResponse Spill Spill Detected PPE Don PPE: Double Nitrile + OV Mask Spill->PPE Contain Containment: Vermiculite/Pads PPE->Contain Clean Decon Surface: Surfactant/Water Contain->Clean BleachWarn NO BLEACH (Avoid N-Chloramines) Clean->BleachWarn Avoid Pack Pack Debris: Solid Haz Waste Container Clean->Pack

Figure 2: Emergency response workflow emphasizing the prohibition of bleach during decontamination.

Final Disposal (Facility Level)

While you control the lab-side packaging, understanding the downstream fate ensures you label correctly.

  • Destruction Method: Rotary Kiln Incineration.

  • Temperature Requirement: >1100°C with a residence time of >2 seconds.

  • Pollution Control: The facility must have a wet scrubber system.

    • Why: The combustion of the Chlorophenoxy group generates Hydrogen Chloride (HCl) gas. The scrubber neutralizes this acid gas. If you mislabel this as "Non-Halogenated," it might be sent to a fuel-blending facility lacking scrubbers, leading to illegal acid emissions and facility damage.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 7250, 2,4-Dimethylaniline. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline
Reactant of Route 2
Reactant of Route 2
N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline
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